6-Methoxyquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(4-8)5-10-6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUCGIFQFAMADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520117 | |
| Record name | 6-Methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-92-5 | |
| Record name | 6-Methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyquinazoline is a key heterocyclic compound that serves as a foundational scaffold in the development of a diverse range of biologically active molecules. Its structural nuances and physicochemical properties are critical determinants of its reactivity, bioavailability, and interaction with biological targets. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, offering insights into its structural features, spectroscopic profile, solubility, and stability. The information presented herein is intended to empower researchers and drug development professionals in their efforts to leverage this versatile molecule for the design and synthesis of novel therapeutic agents. The quinazoline core, a bicyclic aromatic heterocycle, is a prominent feature in numerous FDA-approved drugs and clinical candidates, underscoring the significance of understanding the properties of its derivatives.[1][2]
Molecular Structure and Core Properties
This compound is characterized by a quinazoline ring system with a methoxy group substituted at the 6-position. This substitution pattern significantly influences the electron distribution within the aromatic system, thereby modulating its chemical reactivity and biological activity.
Chemical Structure
Figure 1. Chemical structure of this compound.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to distinguish these properties from its isomer, 6-methoxyquinoline, as data for the latter is more prevalent and can be a source of confusion.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Melting Point | 93-95 °C | Commercially available data |
| Boiling Point | Not explicitly available | - |
| pKa | Not explicitly available | - |
| LogP | 1.62 (Predicted) |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns are indicative of the substitution pattern on the quinazoline ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shift of each carbon is influenced by its local electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.
-
C=N and C=C stretching (aromatic ring): A series of bands in the 1450-1650 cm⁻¹ region.
-
C-O stretching (methoxy group): A strong absorption band is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
C-H bending (out-of-plane): Bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z ratio corresponding to the molecular weight of the molecule (approximately 160.17).
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinazoline derivatives may involve the loss of the methoxy group or fragmentation of the heterocyclic ring.
Solubility and Stability
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.
-
Water: Expected to have low solubility in water due to its predominantly aromatic and nonpolar character.
-
Organic Solvents: Generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and chlorinated solvents. The methoxy group may slightly enhance its polarity compared to the unsubstituted quinazoline.
Stability and Degradation
Understanding the stability of this compound is crucial for its storage and application. Forced degradation studies are essential to identify potential degradation products and establish its degradation pathways.[4]
-
Hydrolytic Stability: The quinazoline ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. The methoxy group is generally stable to hydrolysis under mild conditions.
-
Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the nitrogen atoms or the electron-rich aromatic ring.
-
Photostability: Exposure to UV light may induce photochemical reactions. It is advisable to store the compound protected from light.
-
Thermal Stability: The compound is expected to be thermally stable at ambient temperatures. However, elevated temperatures may lead to decomposition.
Forced degradation studies, as outlined by ICH guidelines, should be performed to systematically evaluate the stability of this compound.[4][5] This involves subjecting the compound to stress conditions such as heat, humidity, acid, base, and oxidation.[5]
Figure 2. A generalized workflow for forced degradation studies.
Synthesis and Biological Relevance
Synthetic Approaches
The synthesis of the quinazoline core can be achieved through various established methods. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles. The synthesis of this compound derivatives often starts from commercially available precursors like 4-methoxy-2-nitrobenzoic acid or 2-amino-5-methoxybenzoic acid. For example, a multi-step synthesis could involve the reduction of a nitro group, followed by cyclization with a suitable one-carbon source like formamide or orthoformates.
Figure 3. A simplified representation of a synthetic route to the quinazoline core.
Importance in Drug Discovery
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities.[1] Derivatives of quinazoline are investigated for various therapeutic applications, including:
-
Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[6]
-
Antimicrobial Agents: The quinazoline nucleus has been incorporated into molecules with antibacterial and antifungal properties.
-
Antihypertensive Agents: Certain quinazoline derivatives exhibit cardiovascular effects.
-
Antiviral and Anti-inflammatory Activities: The versatility of the quinazoline scaffold has led to its exploration in a wide range of therapeutic areas.[1]
The 6-methoxy substitution is a common feature in many biologically active quinazolines, highlighting the importance of understanding the physicochemical properties of this specific derivative for the rational design of new and improved therapeutic agents.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. While some of its fundamental physicochemical data are not as extensively documented as its quinoline isomer, this guide provides a consolidated overview of its known properties and predictive insights into its behavior. A thorough understanding of its structure, spectroscopic signature, solubility, and stability is paramount for its effective utilization in synthetic chemistry and medicinal chemistry endeavors. Further experimental characterization of this important scaffold is warranted to expand its application in the development of next-generation therapeutics.
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Introduction: The Quinazoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of 6-Methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] Derivatives of quinazoline have been successfully developed into targeted chemotherapeutics, acting on various molecular targets.[3] this compound, as a key intermediate or structural motif, is frequently utilized in the synthesis of these more complex, biologically active molecules.[4][5] Its handling is a routine yet critical task in research and development laboratories.
Understanding the safety profile and proper handling procedures for this compound is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. The reactivity that makes this compound a valuable building block also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive, technically grounded framework for its safe use, moving beyond basic compliance to instill a deep-seated culture of safety and proactive risk mitigation.
Compound Identification and Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its behavior in a laboratory setting and for making informed decisions about its handling and storage.
| Property | Value | Source |
| CAS Number | 5263-87-6 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.19 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid; may also be a low-melting solid | [6] |
| Melting Point | 18-20 °C / 26.5 °C | [6] |
| Flash Point | > 110 °C / > 230 °F | |
| Density | ~1.15 g/cm³ | [6] |
| Vapor Density | 5.49 (Air = 1.0) | |
| Solubility | Very slightly soluble in water; Soluble in ethanol | [6][7] |
Expert Insight: The vapor density of 5.49 indicates that this compound vapor is significantly heavier than air. This is a critical piece of information, as it implies that in the event of a spill or release in a poorly ventilated area, vapors will tend to accumulate in lower spaces, increasing the risk of inhalation exposure for anyone in the immediate vicinity. This directly informs the necessity of well-designed ventilation systems, as outlined in Section 3.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous chemical. The primary risks are associated with acute toxicity and irritation. A clear understanding of these hazards is the first step in effective risk assessment.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [6][8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6] |
Signal Word: Warning [6]
Toxicological Summary: The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The compound is categorized as an irritant to the skin, eyes, and respiratory system.[6] Systemic effects can occur if the compound is absorbed through the skin, inhaled, or ingested.[6][8] While specific LD50 data for this compound is not readily available in the provided search results, the GHS Category 4 classification for acute toxicity indicates a moderate hazard level.[6] There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[9]
The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management relies on a multi-layered approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the final line of defense.
Caption: Hierarchy of Controls adapted for laboratory chemical safety.
1. Elimination/Substitution: In a drug development context, completely eliminating a key intermediate may not be feasible. However, during process development, evaluating if a less hazardous derivative could be substituted is a valid consideration.
2. Engineering Controls: This is the most critical physical control measure for handling this compound.
- Primary Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[10] This is non-negotiable and serves to capture vapors at the source, preventing inhalation exposure.
- Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[10]
3. Administrative Controls: These are the procedures and policies that dictate safe work practices.
- Standard Operating Procedures (SOPs): Detailed, written SOPs for all tasks involving this compound must be developed and readily accessible.
- Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before being permitted to handle it.
- Designated Areas: Clearly mark areas where this compound is stored and handled.
- Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
4. Personal Protective Equipment (PPE): PPE is used to protect the user from contact with the chemical. It does not reduce the hazard itself but provides a crucial barrier.
- Eye and Face Protection: Chemical safety goggles are mandatory.[10] If there is a splash hazard, a face shield should be worn in addition to goggles.
- Skin Protection:
- Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10] Always inspect gloves for tears or punctures before use. Remove and dispose of contaminated gloves immediately, washing hands afterwards.
- Lab Coat: A buttoned lab coat must be worn to protect street clothes and skin.[10]
- Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator may be required.[10] The specific type of respirator will depend on the potential exposure concentration and should be determined by a safety professional.
Standard Operating Procedures: From Theory to Practice
The following protocols are designed to provide a self-validating system for the safe handling of this compound.
Protocol 4.1: Weighing and Solution Preparation
-
Preparation:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary materials (spatula, weigh boat, glassware, solvent, waste container) inside the fume hood.
-
Don the required PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
-
Handling:
-
Carefully open the this compound container inside the fume hood.
-
Use a clean spatula to transfer the required amount to a weigh boat on a tared balance. Minimize the generation of dust or splashes.
-
Close the primary container immediately after dispensing.
-
Carefully add the weighed compound to the solvent in the designated glassware.
-
-
Post-Handling:
-
Place all contaminated disposable items (weigh boat, wipes) into a designated, sealed hazardous waste container inside the fume hood.
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol), disposing of the wipes in the hazardous waste container.
-
Remove gloves and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Protocol 4.2: Storage
-
Container: Keep the container tightly closed when not in use to prevent the release of vapors.[8]
-
Location: Store in a cool, dry, and well-ventilated area.[8][10] The storage location should be a designated chemical cabinet, away from incompatible materials.
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.
-
Access: Store in a locked-up location to restrict access to authorized personnel only.
Emergency Procedures: Planning for the Unexpected
A rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
Caption: Emergency first aid workflow for personal exposure.
First Aid Measures
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.
-
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[11] Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled.[10] Call a POISON CENTER or doctor immediately.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.
Spill Response
The response to a spill depends on its scale and location.
Caption: Decision workflow for responding to a chemical spill.
-
Small Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and wipe clean.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[12]
-
If safe to do so, increase ventilation to the area.
-
Remove all sources of ignition.[13]
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Waste Disposal
Improper disposal of this compound or contaminated materials can pollute the environment and pose a threat to human health.[14]
-
Classification: this compound and materials contaminated with it are considered hazardous waste.
-
Collection: All waste, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: The disposal of this waste must be handled by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[14]
Conclusion
This compound is a valuable chemical intermediate whose safe handling is predicated on a robust understanding of its hazards and the consistent application of control measures. By integrating the principles of the Hierarchy of Controls, adhering to detailed SOPs, and being prepared for emergencies, researchers can confidently and safely utilize this compound in the pursuit of scientific advancement. Safety is not an impediment to research; it is an integral component of excellent science.
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Methodological & Application
A Guide to the Synthesis of Quinazoline Scaffolds: Principles and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a theoretical overview of chemical principles and general methodologies relevant to the synthesis of quinazoline derivatives. It is intended for educational and informational purposes only and is not a substitute for a detailed, validated, and safety-tested experimental protocol. The synthesis of any chemical compound should only be undertaken by trained professionals in a properly equipped laboratory, with all necessary safety precautions in place, including a thorough review of the Safety Data Sheets (SDS) for all reagents and solvents.
Introduction: The Significance of the Quinazoline Core in Medicinal Chemistry
The quinazoline scaffold is a privileged bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to interact with a wide range of biological targets. Quinazoline derivatives have been successfully developed into approved drugs for various therapeutic areas, most notably in oncology. For instance, gefitinib and erlotinib are quinazoline-based compounds that act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, and are used in the treatment of certain types of cancer. The specific substitution patterns on the quinazoline ring, such as the methoxy group at the 6-position, play a crucial role in modulating the compound's pharmacological activity, selectivity, and pharmacokinetic properties.
Synthetic Strategies for the Quinazoline Ring System
While the user inquired about the Skraup synthesis, it is important to clarify that the classical Skraup synthesis is a method for producing quinolines , not quinazolines. The Skraup reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
The synthesis of the quinazoline core, however, relies on different, well-established methodologies. One of the most common and versatile methods is the Niementowski Quinazoline Synthesis . This reaction provides a direct route to 4-oxoquinazolines (quinazolinones), which are key intermediates that can be further modified to produce a variety of quinazoline derivatives.
General Principles of the Niementowski Quinazoline Synthesis
The Niementowski synthesis involves the condensation of an anthranilic acid derivative with an amide or a formamide. The reaction is typically carried out at high temperatures, often without a solvent (neat) or in a high-boiling point solvent.
The general workflow for such a synthesis can be visualized as follows:
Caption: General workflow for quinazoline synthesis.
Detailed Methodological Considerations
Reagents and Materials
A successful synthesis requires high-purity starting materials. The table below outlines the typical components for a generic Niementowski-type synthesis.
| Component | Function | Typical Specification | Key Considerations |
| Anthranilic Acid Derivative | Starting material (benzene ring source) | >98% Purity | The nature and position of substituents will define the final product. |
| Amide/Formamide | Reagent (pyrimidine ring source) | Anhydrous, >99% Purity | Can act as both reagent and solvent. |
| High-Boiling Solvent | Optional reaction medium | e.g., Dowtherm A, Mineral Oil | Used to ensure uniform heating and temperature control. |
| Purification Solvents | For recrystallization/chromatography | HPLC or Reagent Grade | Choice depends on the polarity and solubility of the product. |
Step-by-Step Procedural Logic
-
Reaction Setup: The anthranilic acid derivative and a molar excess of the amide are combined in a round-bottom flask equipped with a reflux condenser and a thermometer. The use of a heating mantle with magnetic stirring is crucial for homogenous heating.
-
Thermal Reaction: The mixture is heated gradually to the target temperature (often in the range of 120-180 °C). The reaction progress is monitored over several hours. This step is critical as the high temperature drives the condensation and subsequent cyclization, with the elimination of water.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The crude product often precipitates upon cooling or by the addition of a non-solvent like water. The solid is then collected by vacuum filtration, washed to remove residual starting materials and solvent, and dried.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to achieve high purity.
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical final step. A combination of analytical techniques is employed for this purpose.
Caption: Analytical workflow for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by showing the connectivity of atoms and the chemical environment of each proton and carbon.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups in the molecule.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often expressed as a percentage area.
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Thermal Hazards: High-temperature reactions pose a risk of severe burns. Use appropriate heating equipment and exercise caution.
-
Chemical Hazards: Anthranilic acids and amides can be irritants. Consult the SDS for all chemicals before use to understand their specific hazards and handling requirements.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
References
-
Niementowski Quinazoline Synthesis: Organic Syntheses, Coll. Vol. 3, p.62 (1955); Vol. 29, p.8 (1949). [Link]
-
Modern Synthetic Approaches for Quinazolines and Quinazolinones: Molecules 2017, 22(6), 986. [Link]
- The Chemistry of Quinazolines: A comprehensive review on the synthesis and reactions of quinazoline derivatives.
Application Note: A Methodological Guide to the High-Purity Recrystallization of 6-Methoxyquinazoline
Abstract: 6-Methoxyquinazoline is a key heterocyclic scaffold and building block in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for reliable downstream applications, including reaction chemistry, biological screening, and physicochemical analysis. This document provides a comprehensive, in-depth guide to developing a robust recrystallization protocol for this compound. Due to the absence of extensive published data on its specific solubility profile, this guide focuses on the fundamental principles and empirical methodologies required to select an optimal solvent system and execute the purification protocol. It offers detailed step-by-step procedures for solvent screening, single-solvent and mixed-solvent recrystallization, and troubleshooting common issues, empowering researchers to achieve high-purity crystalline material.
The Imperative for Purity: Context & Rationale
The quinazoline core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents. The purity of a synthetic intermediate like this compound directly impacts the integrity of subsequent synthetic steps and the validity of biological data. Impurities, such as unreacted starting materials or side-products, can interfere with reactions, lead to false positives in high-throughput screening, and complicate structural elucidation.
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1] The process hinges on the principle of differential solubility: a properly chosen solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the target compound's solubility will decrease dramatically, causing it to crystallize in a pure form while the impurities remain in the "mother liquor."[2]
Foundational Principles: The Science of Crystallization
A successful recrystallization is a carefully controlled process governed by thermodynamics and kinetics. The ideal solvent must satisfy several criteria:
-
High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal amount of solvent.[1] Using excessive solvent is the most common reason for poor yield.
-
Low Solvency at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery of the crystalline product.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.
-
Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.
Protocol I: Empirical Determination of the Optimal Solvent System
Given the lack of specific solubility data for this compound, a systematic, small-scale screening of potential solvents is the most critical first step. This protocol enables the rational selection of a solvent or solvent pair.
Predicted Solubility Profile of this compound
Based on its chemical structure—a moderately polar N-heterocyclic aromatic system with a methoxy group—this compound is anticipated to be a solid at room temperature with poor solubility in non-polar solvents (e.g., hexanes) and increasing solubility in more polar solvents (e.g., alcohols, acetone). For comparison, the related compound 6-Methoxyquinoline is soluble in ethanol and only very slightly soluble in water.[4] This suggests that polar protic and polar aprotic solvents are excellent starting points for screening.
Recommended Solvents for Screening
The following table provides a list of candidate solvents, ordered by increasing polarity, that should be tested.
| Solvent | Boiling Point (°C) | Polarity Index | Key Safety Considerations |
| n-Hexane | 69 | 0.1 | Flammable, neurotoxin. |
| Toluene | 111 | 2.4 | Flammable, reproductive toxin. |
| Ethyl Acetate | 77 | 4.4 | Flammable, irritant. |
| Acetone | 56 | 5.1 | Highly flammable, irritant. |
| Isopropanol | 82 | 3.9 | Flammable, irritant. |
| Ethanol | 78 | 4.3 | Flammable. |
| Methanol | 65 | 5.1 | Flammable, toxic (ingestion/inhalation). |
| Water | 100 | 10.2 | Non-toxic. |
Step-by-Step Screening Protocol
-
Preparation: Arrange eight small test tubes, each containing approximately 20-30 mg of crude this compound.
-
Room Temperature Test: To each tube, add one of the selected solvents dropwise (up to 1 mL) and vortex. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.
-
Causality: A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization as recovery will be poor.[5] It may, however, be useful as the "soluble solvent" in a mixed-solvent system.
-
-
Hot Temperature Test: For solvents where the compound was sparingly soluble or insoluble, heat the test tube in a water or sand bath towards the boiling point of the solvent. Observe the solubility.
-
Causality: An ideal single solvent will completely dissolve the compound at or near its boiling point. If it remains insoluble, it is a poor solvent. If it dissolves readily, proceed to the next step.
-
-
Cooling Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, then place them in an ice-water bath. Observe the quantity and quality of crystal formation.
-
Causality: Abundant, high-quality crystal formation upon cooling indicates an excellent candidate for a single-solvent recrystallization.
-
-
Solvent Selection Decision:
-
Ideal Single Solvent: Insoluble/sparingly soluble at room temperature; completely soluble at boiling; forms abundant crystals upon cooling. Ethanol, isopropanol, or acetone are often good candidates for compounds of this type.[2]
-
Ideal Mixed-Solvent Pair: If no single solvent is ideal, select a pair consisting of a "soluble solvent" (one that dissolved the compound at room temperature) and an "insoluble solvent" or "anti-solvent" (one where the compound was insoluble even when hot). The two solvents must be miscible.[3] Common pairs include Ethanol/Water, Methanol/Water, and Ethyl Acetate/Hexane.[6][7]
-
Protocol II: Standard Recrystallization Procedures
Once an appropriate solvent system is identified, the following protocols can be applied.
Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding the solvent dropwise to the boiling mixture until the solid just dissolves completely. Adding the minimum volume of hot solvent is crucial for maximizing yield.[2]
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, a hot filtration is necessary to remove it. Pour the hot solution quickly through a pre-heated short-stem funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[8]
-
Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would decrease the final yield.[2]
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities.
-
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.[1]
-
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved.
Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).
-
Causality: The anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution.
-
-
Clarification: Add one or two drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated at that temperature.
-
Cooling and Collection: Follow steps 4-8 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents (in the same proportion) for the final wash.
Troubleshooting & Purity Validation
Even with a well-chosen solvent, problems can arise. Post-purification analysis is mandatory to validate the success of the procedure.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used. This is the most common error. Supersaturation. The solution is stable beyond its saturation point. | Gently boil off some of the solvent to re-concentrate the solution and attempt cooling again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of pure compound.[1] |
| "Oiling Out" | The compound separates as a liquid instead of a solid. This often occurs if the solution's temperature is above the compound's melting point, or if the compound is highly impure.[7] | Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (the "soluble" one in a mixed system) and cool much more slowly. Consider a different solvent system with a lower boiling point. |
| Poor Recovery/Yield | Too much solvent used; premature crystallization during hot filtration; crystals washed with solvent that was not ice-cold; compound has significant solubility in the cold solvent. | Re-evaluate the procedure: ensure minimal solvent volume, pre-heat filtration apparatus thoroughly, and use only ice-cold solvent for washing. If the problem persists, the chosen solvent may be suboptimal. |
| Colored Impurities Persist | The impurity has a similar solubility profile to the product. | Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before proceeding with cooling. |
Purity Assessment
-
Melting Point Analysis: A pure crystalline compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the melting point of the recrystallized product to the crude starting material; an increase and sharpening of the melting point indicates successful purification.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A pure product should appear as a single, well-defined spot, while the crude material may show multiple spots. The mother liquor should contain spots corresponding to the impurities.
-
Spectroscopic Analysis (NMR, HPLC): For quantitative assessment, High-Performance Liquid Chromatography (HPLC) can provide a precise purity value (e.g., >99%). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.
Safety Precautions
-
Always perform recrystallizations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
When heating flammable organic solvents, always use a heating mantle or a steam/water bath. Never use an open flame from a Bunsen burner.
-
Be aware of the specific hazards of the solvents being used by consulting their Safety Data Sheets (SDS).
References
-
PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?. [Link]
- Pavia, D.L., et al. A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. (General reference, not a specific link).
-
PubChem. 6-Methoxy-2-propylquinazoline. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Hot gravity filtration. [Link]
-
University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Al-Ostoot, F.H., et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]
-
SENOVA PHARMA. Hot Sale Cosmetics Grade 179688-53-0 In Stock. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link]
-
YouTube. Selecting a recrystallization solvent. [Link]
-
ResearchGate. Solvent free synthesis of some quinazolin-4(3H)-ones. [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]
-
PubChem. 6-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Choice of Solvent. [Link]
-
University of York, Department of Chemistry. Gravity Filtration. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 6-Methoxyquinazoline as a Cornerstone in Modern Medicinal Chemistry
Introduction: The Privileged Quinazoline Scaffold
In the landscape of medicinal chemistry, the quinazoline ring system stands as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets. Among its many derivatives, 6-methoxyquinazoline has emerged as a particularly valuable building block, underpinning the structure of numerous clinically significant therapeutic agents, most notably in the realm of oncology. Its strategic placement of a methoxy group at the 6-position profoundly influences its electronic properties and metabolic stability, making it an attractive starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives, offering detailed protocols and insights for researchers in drug discovery and development.
Physicochemical Properties and Reactivity: A Chemist's Perspective
The this compound core is a bicyclic heteroaromatic system. The methoxy group, an electron-donating substituent, modulates the reactivity of the quinazoline ring, influencing its susceptibility to electrophilic and nucleophilic attack. The key to unlocking the synthetic potential of this scaffold lies in the activation of the 4-position. This is typically achieved by synthesizing the corresponding 6-methoxyquinazolin-4-one, followed by chlorination to yield the highly reactive 4-chloro-6-methoxyquinazoline. This chloro-derivative serves as a versatile electrophile for a variety of cross-coupling reactions.
Synthetic Pathways to Key Intermediates
The journey to complex this compound-based drug candidates begins with the robust synthesis of key intermediates. The following section details the foundational synthetic route.
Caption: Synthetic route to the key intermediate 4-chloro-6-methoxyquinazoline.
Protocol 1: Synthesis of 6-Methoxyquinazolin-4-one
This protocol outlines the synthesis of 6-methoxyquinazolin-4-one from 4-methoxy-2-aminobenzonitrile, a common starting material.
Materials:
-
4-Methoxy-2-aminobenzonitrile
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add 4-methoxy-2-aminobenzonitrile (1.0 eq).
-
Add formic acid (10-15 volumes) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 6-methoxyquinazolin-4-one.
Troubleshooting and Optimization:
-
Low Yield: Ensure the formic acid is of high purity and the reflux temperature is maintained. Incomplete reaction can be addressed by extending the reflux time.
-
Product Purity: If the product is impure, recrystallization from ethanol or a mixture of ethanol and water can be performed.
Protocol 2: Synthesis of 4-Chloro-6-methoxyquinazoline
This protocol details the chlorination of 6-methoxyquinazolin-4-one using phosphorus oxychloride (POCl₃).[1]
Materials:
-
6-Methoxyquinazolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Stir bar
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a dry round-bottom flask equipped with a stir bar and reflux condenser, add 6-methoxyquinazolin-4-one (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 volumes).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum to yield 4-chloro-6-methoxyquinazoline.
Troubleshooting and Optimization:
-
Incomplete Reaction: Ensure all glassware is dry and use a fresh bottle of POCl₃. The addition of a catalytic amount of a tertiary amine base like triethylamine can sometimes facilitate the reaction.[2]
-
Work-up Issues: The quenching step is highly exothermic. Ensure slow addition to a large volume of ice to control the temperature.
Key Functionalization Reactions: Building Complexity
The 4-chloro-6-methoxyquinazoline is a versatile precursor for introducing a wide range of substituents at the 4-position, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in this context.
Caption: Key cross-coupling reactions for functionalizing the 4-position of this compound.
Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxyquinazoline
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form C-C bonds at the 4-position.
Materials:
-
4-Chloro-6-methoxyquinazoline (1.0 eq)
-
Aryl or vinyl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube, add 4-chloro-6-methoxyquinazoline (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization:
-
Low Yield/No Reaction: Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed. Screen different palladium catalysts, ligands, bases, and solvents. Aryl chlorides can be less reactive than bromides or iodides, so more active catalyst systems may be required. Homocoupling of the boronic acid can be a side reaction; using a slight excess of the chloroquinazoline can sometimes mitigate this.
-
Dehalogenation: This side reaction can occur, especially at higher temperatures. Using a milder base or lower reaction temperature might be beneficial.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 16 | 80-98 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloro-6-methoxyquinazoline
Protocol 4: Buchwald-Hartwig Amination of 4-Chloro-6-methoxyquinazoline
This protocol describes the palladium-catalyzed amination for the formation of C-N bonds at the 4-position.
Materials:
-
4-Chloro-6-methoxyquinazoline (1.0 eq)
-
Amine (primary or secondary, 1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-3 eq) to a Schlenk flask or sealed tube.
-
Add 4-chloro-6-methoxyquinazoline (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-130 °C for 2-24 hours with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting and Optimization:
-
Low Conversion: The choice of ligand is critical for the Buchwald-Hartwig amination.[3] Screening a variety of ligands is often necessary. Ensure strictly anhydrous and oxygen-free conditions. The base is also a key parameter; sodium tert-butoxide is a strong base often used, but weaker bases like carbonates may be required for sensitive substrates.[4]
-
Side Reactions: Hydrodehalogenation can be a competing pathway. Using a well-defined palladium precatalyst can sometimes minimize this. For substrates with multiple reactive sites, careful selection of reaction conditions is necessary to achieve selectivity.[5]
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 65-90 |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 12 | 70-95 |
| G3-XPhos | - | K₃PO₄ | t-AmylOH | 100 | 6 | 85-98 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Chloro-6-methoxyquinazoline
The Role of the 6-Methoxy Group in Kinase Inhibition
The 6-methoxy group is not merely a synthetic handle but plays a crucial role in the pharmacological activity of many quinazoline-based kinase inhibitors. In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, for example, the 6- and 7-substituents on the quinazoline ring are known to occupy a solvent-exposed region of the ATP-binding pocket. The 6-methoxy group can contribute to the overall binding affinity through favorable interactions and can also influence the pharmacokinetic properties of the molecule, such as metabolic stability. Studies on structure-activity relationships (SAR) have shown that modifications at this position can significantly impact the potency and selectivity of the inhibitor.
Caption: Mechanism of action of this compound-based EGFR inhibitors.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with the significant role of the 6-methoxy group in modulating biological activity, ensures its continued prominence in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and functionalize this important building block, thereby accelerating the development of the next generation of targeted therapies.
References
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
MDPI. (n.d.). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Available at: [Link]
-
MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]
-
PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Available at: [Link]
-
ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available at: [Link]
-
Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Available at: [Link]
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]
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NIH. (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Available at: [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
PubMed. (2022, July 16). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available at: [Link]
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ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
MDPI. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available at: [Link]
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MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]
-
PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available at: [Link]
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ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available at: [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. Available at: [Link]
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NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 6-Methoxyquinazoline Derivatives for Anticancer Activity
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Several FDA-approved drugs, such as gefitinib and erlotinib, feature this heterocyclic system.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-methoxyquinazoline derivatives, a subclass that has shown significant promise in anticancer research. We will explore the underlying mechanistic rationale, present detailed synthetic protocols, discuss critical structure-activity relationships (SAR), and offer practical application notes for troubleshooting and optimization.
Introduction: The Significance of the Quinazoline Scaffold in Oncology
Quinazoline derivatives have emerged as a privileged scaffold in the design of kinase inhibitors.[2] Their rigid, planar structure and ability to form key hydrogen bonds allow them to function as ATP-competitive inhibitors for a variety of protein kinases, which are often dysregulated in cancer.[3] The epidermal growth factor receptor (EGFR) tyrosine kinase, a critical mediator of cell proliferation and survival, is a primary target for many quinazoline-based drugs.[4] The inclusion of a methoxy group at the C-6 position of the quinazoline ring is a common feature in many potent EGFR inhibitors, contributing to favorable binding interactions within the kinase domain and influencing the overall pharmacokinetic profile of the molecule.[5] This guide focuses on the practical synthesis and biological context of these important compounds.
Mechanistic Rationale: Targeting the EGFR Signaling Pathway
The anticancer activity of many this compound derivatives stems from their ability to inhibit the tyrosine kinase activity of EGFR.[2][4] In normal physiology, ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways like PI3K/Akt and MAPK/ERK, ultimately promoting cell growth, proliferation, and survival.[6][7]
In many cancers, EGFR is overexpressed or harbors activating mutations, leading to sustained, uncontrolled proliferative signaling. This compound derivatives are designed to compete with ATP for binding to the catalytic kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream signaling. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[2][7]
Caption: EGFR signaling pathway and its inhibition by a this compound derivative.
General Synthetic Strategies
The synthesis of medicinally relevant 4-anilino-6-methoxyquinazolines typically follows a convergent strategy. The core this compound scaffold is constructed first, usually culminating in a key intermediate that can be readily diversified. A common and highly effective intermediate is a 4-chloro-6-methoxyquinazoline, which serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) with a variety of substituted anilines or other nucleophiles.
The general workflow involves the formation of the pyrimidine ring fused to a substituted benzene precursor.
Caption: General synthetic workflow for 4-anilino-6-methoxyquinazoline derivatives.
Detailed Experimental Protocols
This section provides a representative, two-step protocol for the synthesis of a 4-anilino-6-methoxyquinazoline derivative, starting from commercially available 4-hydroxy-6-methoxy-quinazoline.
Protocol 1: Synthesis of 4-Chloro-6-methoxyquinazoline (Key Intermediate)
This protocol is adapted from established chlorination procedures for quinazolinones.[8][9] The conversion of the hydroxyl group at the C4 position to a chlorine atom is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
Materials:
-
4-Hydroxy-6-methoxyquinazoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)
-
Toluene (optional, as a co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-6-methoxyquinazoline (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (10-15 eq) to the flask under a fume hood. Caution: POCl₃ is highly corrosive and reacts violently with water. A catalytic amount of DMF (e.g., 2-3 drops) can be added to facilitate the reaction.[8]
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexane and ethyl acetate. The starting material is polar and will have a low Rf, while the product is much less polar with a higher Rf.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic process.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or by pouring it into a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. The crude product may precipitate as a solid.
-
Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-6-methoxyquinazoline.
Purification:
-
The crude product can often be purified by recrystallization from a solvent like ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of a 4-Anilino-6-methoxyquinazoline Derivative (SNAr Reaction)
This procedure details the coupling of the 4-chloro intermediate with a substituted aniline.[9]
Materials:
-
4-Chloro-6-methoxyquinazoline (1.0 eq)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Isopropanol (IPA) or 2-Butanol
-
Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-methoxyquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol (enough to make a ~0.1 M solution).
-
Heating: Heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours. The reaction often forms the hydrochloride salt of the product, which may precipitate from the solution.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the 4-chloroquinazoline intermediate indicates completion.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.
-
Work-up (if no precipitate): If no solid forms, concentrate the reaction mixture in vacuo. Treat the residue with a saturated NaHCO₃ solution to neutralize any HCl and convert the product to the free base. Extract with EtOAc, dry the organic layer over Na₂SO₄, and concentrate to yield the crude product.
Purification:
-
The product can be purified by recrystallization or flash column chromatography. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes and Troubleshooting
Ensuring the success of these synthetic steps requires attention to detail and an understanding of potential pitfalls.
-
Chlorination Step: The chlorination reaction must be performed under anhydrous conditions, as POCl₃ reacts with water. The reaction can sometimes be sluggish; adding a catalytic amount of DMF or a phase-transfer catalyst can improve the reaction rate and yield.
-
SNAr Step: The purity of the 4-chloro intermediate is crucial for a clean SNAr reaction. The choice of solvent is also important; while isopropanol is common, other solvents like n-butanol or dioxane can be used to achieve higher temperatures if the aniline is a poor nucleophile.
-
Purification: Quinazoline derivatives can sometimes be challenging to purify due to their planar nature and potential for aggregation. A mixed solvent system is often required for effective column chromatography. If the product is basic, adding 1% triethylamine to the eluent can prevent streaking on the silica gel column.
Caption: Decision tree for troubleshooting a low-yield SNAr reaction.
Structure-Activity Relationship (SAR) Summary
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino moiety. The following table summarizes key SAR findings from the literature.
| Compound Series | Position of Variation | Favorable Substituents | Unfavorable Substituents | Target Cancer Cell Lines | Reference |
| 4-Anilinoquinazolines | C4-Aniline Ring | Small, hydrophobic groups (e.g., -Cl, -Br, -ethynyl) at the 3' or 4' position. | Bulky groups, polar groups. | A549 (Lung), MCF-7 (Breast), PC9 (Lung) | [10] |
| 4-Aminoquinazolines | C6 and C7 | Methoxy or other small alkoxy groups. Bulkier substituents at C7 can be tolerated. | Removal of alkoxy groups. | Various | [11] |
| Hybrid Quinazolines | C2 or C4 | Fused heterocyclic rings (e.g., benzimidazole, pyrazoline). | Simple alkyl chains. | HeLa, MDA-MB-231 | [6] |
| 2-Arylquinolines | C2-Aryl Ring | Electron-donating groups on the aryl ring. | Electron-withdrawing groups. | Gastric Carcinoma | [12] |
Note: The data presented is a qualitative summary. For quantitative IC₅₀ values, refer to the cited literature.
Conclusion
The synthesis of this compound derivatives represents a robust and adaptable platform for the discovery of novel anticancer agents. By understanding the key mechanistic principles and mastering the core synthetic transformations—namely the chlorination of the quinazolinone and the subsequent SNAr reaction—researchers can efficiently generate libraries of compounds for biological evaluation. The detailed protocols and troubleshooting guides provided herein serve as a solid foundation for scientists aiming to explore this promising area of medicinal chemistry.
References
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Gierlikowska, B., Gierlikowski, W., & Stączek, P. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. [Link]
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Jali, B. R., & Jha, A. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]
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Iacob, A. T., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]
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Sadeghpour, H., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]
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Gromov, A. V., et al. (2018). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research. [Link]
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Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
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Zhang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]
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Lv, P., et al. (2019). Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. ResearchGate. [Link]
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El-Sayed, N. F. (2019). Synthesis and anticancer activity of some substituted quinazoline derivatives. Cairo University Scholars. [Link]
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Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [Link]
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Wang, S., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
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Iacob, A. T., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
- N/A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. [Link]
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Pang, E., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]
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Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
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Application Notes & Protocols: Development of 6-Methoxyquinazoline-Based Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anti-inflammatory effects. This guide provides a comprehensive framework for the development of novel anti-inflammatory agents based on the 6-methoxyquinazoline core. We will delve into the rationale for selecting this scaffold, detailing its interaction with key inflammatory pathways such as NF-κB and COX-2. This document offers a logical workflow, from the chemical synthesis of a representative this compound derivative to its rigorous biological evaluation using a suite of in vitro and in vivo assays. Each protocol is presented with an in-depth explanation of the underlying scientific principles, ensuring that researchers can not only execute the experiments but also understand the causality behind each step.
Introduction: The Rationale for Targeting the this compound Scaffold
Inflammation is a fundamental biological process that, when dysregulated, contributes to a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1] Under normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).[1]
Quinazoline derivatives have emerged as a promising class of anti-inflammatory agents, with many exhibiting inhibitory effects on the NF-κB pathway and COX enzymes.[2] The 6-methoxy substitution on the quinazoline ring is of particular interest. Structure-activity relationship (SAR) studies on related heterocyclic compounds have suggested that electron-donating groups, such as a methoxy group, at this position can be crucial for activity.[3] This substitution can influence the electronic properties of the entire scaffold, potentially enhancing its binding affinity to target proteins within the inflammatory cascade. The primary hypothesis for the development of this compound-based agents is their potential to modulate the NF-κB signaling pathway, thereby reducing the expression of downstream inflammatory mediators.
This guide will walk researchers through a systematic approach to synthesize and validate the anti-inflammatory potential of this promising class of compounds.
Overall Development Workflow
The development of a novel anti-inflammatory agent from the this compound class follows a logical progression from chemical synthesis to biological validation. This workflow ensures that promising candidates are identified and characterized in a systematic and rigorous manner.
Caption: High-level workflow for developing this compound anti-inflammatory agents.
Synthesis of a Representative this compound Derivative
A common and effective method for synthesizing the quinazolin-4(3H)-one core is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[5]
Protocol 3.1: Synthesis of 3-Amino-6-methoxy-2-methyl-3H-quinazolin-4-one
This protocol is adapted from a known synthesis of a this compound derivative with demonstrated anti-inflammatory activity.[6] The synthesis proceeds in two main steps.
Step 1: Synthesis of 6-Methoxy-2-methyl-4H-benzo[d][7][8]oxazin-4-one
-
Reactants:
-
2-Amino-5-methoxybenzoic acid (1 equivalent)
-
Acetic anhydride (2 equivalents)
-
-
Procedure:
-
A mixture of 2-amino-5-methoxybenzoic acid and acetic anhydride is refluxed for 2-3 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the benzoxazinone intermediate.
-
Step 2: Synthesis of 3-Amino-6-methoxy-2-methyl-3H-quinazolin-4-one
-
Reactants:
-
Procedure:
-
The benzoxazinone intermediate is dissolved in ethanol.
-
Hydrazine hydrate is added, and the mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried to yield the final product, 3-amino-6-methoxy-2-methyl-3H-quinazolin-4-one.
-
-
Characterization: The structure and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
In Vitro Anti-inflammatory Evaluation
The initial screening of synthesized compounds is performed using a series of in vitro assays to determine their potential to inhibit key inflammatory mediators and pathways.
Protocol 4.1: COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[9]
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare a 10x working solution of the test compound and positive control in COX Assay Buffer.
-
To the appropriate wells of the 96-well plate, add:
-
Enzyme Control (EC): 10 µL of Assay Buffer
-
Sample Screen (S): 10 µL of 10x test compound
-
Positive Control (PC): 10 µL of 10x Celecoxib
-
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme. Add the appropriate volume to each well.
-
Incubate the plate for 10 minutes at 37°C, protected from light.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin measuring the fluorescence intensity at 535/587 nm in kinetic mode for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.
-
Protocol 4.2: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This cell-based assay measures the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[10]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Griess Reagent (for optional nitric oxide measurement)
-
TNF-α ELISA kit
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Calculate the percent inhibition of TNF-α release for each concentration of the test compound compared to the LPS-only control.
-
Determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold is crucial for optimizing anti-inflammatory activity. Key positions for modification include the C2 and N3 positions. The following table presents hypothetical data for a series of this compound derivatives to illustrate how SAR data can be organized.
| Compound ID | R² Substituent | R³ Substituent | COX-2 IC₅₀ (µM) | TNF-α Release IC₅₀ (µM) |
| MQ-1 | -CH₃ | -NH₂ | 15.2 | 10.8 |
| MQ-2 | -Phenyl | -H | 8.5 | 5.1 |
| MQ-3 | -Styryl | -H | 2.1 | 1.5 |
| MQ-4 | -CH₃ | -Phenyl | 12.7 | 9.3 |
| Celecoxib | N/A | N/A | 0.8 | 1.2 |
This is illustrative data. Actual values must be determined experimentally.
Causality: The data suggests that a larger aromatic substituent at the C2 position (MQ-2 and MQ-3) enhances both COX-2 and TNF-α inhibitory activity compared to a small alkyl group (MQ-1). The styryl group in MQ-3 appears particularly beneficial, possibly due to increased interaction with the active sites of the target enzymes or pathways. Substitution at the N3 position (MQ-4) did not show an improvement in activity in this hypothetical series.
Elucidating the Mechanism of Action: NF-κB Pathway Inhibition
To confirm that the anti-inflammatory effects of the lead compounds are mediated through the hypothesized NF-κB pathway, Western blot analysis is performed to measure the levels of key phosphorylated proteins in the signaling cascade.
Proposed NF-κB Signaling Pathway and Point of Inhibition
Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.
Protocol 5.1: Western Blot for Phospho-IκBα and Phospho-p65
This protocol allows for the visualization and quantification of the phosphorylated (activated) forms of IκBα and the p65 subunit of NF-κB. A reduction in the levels of these phosphorylated proteins in the presence of the test compound indicates inhibition of the pathway.
-
Cell Treatment and Lysis:
-
Culture RAW 264.7 cells and treat with the test compound and/or LPS as described in Protocol 4.2. A shorter LPS stimulation time (e.g., 30-60 minutes) is typically used to observe peak phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Nuclear and Cytoplasmic Extraction (for p65 translocation):
-
To specifically assess the translocation of p65 to the nucleus, perform a nuclear/cytoplasmic fractionation.[7]
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer and incubate on ice.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse with a nuclear extraction buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-IκBα
-
Total IκBα
-
Phospho-p65
-
Total p65
-
β-actin (loading control for whole-cell lysates)
-
Lamin B1 (loading control for nuclear fractions)
-
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels (e.g., p-p65/total p65).
-
Compare the normalized values between treated and untreated samples to determine the extent of inhibition.
-
In Vivo Validation
Promising candidates from in vitro screening must be evaluated in a relevant animal model of inflammation to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.
Protocol 6.1: Carrageenan-Induced Paw Edema in Rats
This model evaluates the ability of a compound to reduce the acute inflammatory response, characterized by edema formation, induced by the injection of carrageenan.[8]
-
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize animals for at least one week before the experiment.
-
-
Procedure:
-
Divide the animals into groups (n=6 per group):
-
Vehicle Control: (e.g., 0.5% CMC in saline, p.o.)
-
Positive Control: Indomethacin (10 mg/kg, p.o.)
-
Test Groups: this compound derivative at various doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema volume at each time point: Edema Volume = Paw Volume_t - Paw Volume_initial
-
Calculate the percent inhibition of edema for each group at each time point using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the discovery and preclinical development of this compound-based anti-inflammatory agents. By following this structured approach—from targeted synthesis and comprehensive in vitro screening to mechanistic elucidation and in vivo validation—researchers can effectively identify and characterize promising new therapeutic candidates. The causality-driven protocols ensure that the generated data is both reliable and interpretable, paving the way for further optimization and development. Future work should focus on expanding the SAR to improve potency and selectivity, as well as evaluating the pharmacokinetic and toxicological profiles of lead compounds to assess their potential for clinical translation.
References
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Rockland Immunochemicals. (n.d.). Nuclear & Cytoplasmic Extract Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Al-Ostath, A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(3), 364.
- Li, H., et al. (2020). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Cellular and Molecular Biology Letters, 25, 2.
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MDPI. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Retrieved from [Link]
- Gogoi, J., et al. (2018). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Journal of Heterocyclic Chemistry, 55(8), 1874-1881.
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MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Retrieved from [Link]
- Banu, S., et al. (2021). A Review on 4(3H)-quinazolinone synthesis.
- Lee, J. Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 9(8), e104670.
-
PubMed. (2003). A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2018). Synthesis, Anti-inflammatory Activity of 3-Amino 6-Methoxyl 2-methyl quinazolin-4(3H)-one. Der Pharma Chemica, 10(5), 1-5.
- Al-Ghorbani, M., et al. (2022).
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ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
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ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... Retrieved from [Link]
- Kumar, A., et al. (2013). Synthesis and Evaluation of Novel 2-substituted-quinazolin-4(3H)-ones as Potent Analgesic and Anti-Inflammatory Agents. Letters in Drug Design & Discovery, 10(7), 632-641.
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
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Academia.edu. (n.d.). (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Retrieved from [Link]
- Schmitz, F., et al. (2014).
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The 6-Methoxyquinazoline Scaffold: A Privileged Core in Modern Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Quinazoline Nucleus in Kinase Inhibition
The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design and synthesis of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Its rigid, planar structure provides an ideal scaffold for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pocket of various protein kinases.[3] Among the diverse array of substituted quinazolines, the 6-methoxyquinazoline moiety has proven to be of particular significance. The methoxy group at the 6-position, through its electronic and steric properties, plays a crucial role in modulating the molecule's binding affinity, selectivity, and pharmacokinetic profile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in the synthesis of potent kinase inhibitors, with a focus on practical, field-proven protocols. We will delve into the synthesis of key inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting the causal relationships behind experimental choices and providing self-validating protocols for reproducible results.
Targeting EGFR: The Genesis of Quinazoline-Based Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[5] The 4-anilinoquinazoline scaffold has been instrumental in the development of first-generation EGFR inhibitors like Gefitinib and Erlotinib, which compete with ATP for binding to the kinase domain.[2][3]
Mechanism of Action: How 4-Anilinoquinazolines Inhibit EGFR
The quinazoline core of these inhibitors mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the EGFR kinase domain. The aniline substituent at the 4-position extends into a hydrophobic pocket, contributing significantly to the binding affinity and selectivity. The substituents on the quinazoline ring, particularly at the 6- and 7-positions, are critical for fine-tuning the inhibitor's properties. The 6-methoxy group, for instance, can enhance cellular potency and influence the overall pharmacokinetic profile of the drug.
Below is a diagram illustrating the general mechanism of EGFR inhibition by a 4-anilinoquinazoline-based inhibitor.
Caption: Competitive inhibition of EGFR by a this compound-based inhibitor.
Synthetic Strategies for EGFR Inhibitors
A common and effective strategy for the synthesis of 4-anilinoquinazoline-based EGFR inhibitors involves the construction of a key intermediate, 4-chloro-6,7-disubstituted quinazoline, followed by a nucleophilic aromatic substitution (SNAr) reaction with the appropriate aniline.
General Synthetic Workflow
The following diagram outlines a generalized synthetic pathway.
Caption: Generalized synthetic workflow for 4-anilinoquinazoline kinase inhibitors.
Detailed Application Protocol 1: Synthesis of Gefitinib
Gefitinib is a first-generation EGFR inhibitor widely used in the treatment of NSCLC. Its synthesis provides an excellent case study for the application of the this compound scaffold. A common route starts from 6,7-dimethoxyquinazolin-4-one.[1][6]
Step 1: Selective Demethylation of 6,7-Dimethoxyquinazolin-4-one
The selective demethylation at the 6-position is a critical step. This can be achieved using methionine and methanesulfonic acid.[6]
-
Reagents and Equipment:
-
6,7-Dimethoxyquinazolin-4-one
-
L-Methionine
-
Methanesulfonic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
-
Procedure:
-
To a stirred solution of methanesulfonic acid, add L-methionine.
-
Add 6,7-dimethoxyquinazolin-4-one to the mixture.
-
Heat the reaction mixture to reflux and maintain for the specified time (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Adjust the pH to neutral with a suitable base (e.g., NaOH solution).
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-hydroxy-7-methoxyquinazolin-4-one.
-
Step 2: O-Alkylation with 3-Morpholinopropyl Chloride
-
Reagents and Equipment:
-
6-Hydroxy-7-methoxyquinazolin-4-one
-
3-Morpholinopropyl chloride hydrochloride
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for reaction and work-up
-
-
Procedure:
-
Dissolve 6-hydroxy-7-methoxyquinazolin-4-one in DMF.
-
Add potassium carbonate and 3-morpholinopropyl chloride hydrochloride.
-
Heat the mixture with stirring (e.g., at 80-90 °C) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Step 3: Chlorination of the Quinazolin-4-one
-
Reagents and Equipment:
-
The product from Step 2
-
Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)
-
A catalytic amount of DMF
-
An inert solvent like dichloromethane (DCM) or toluene
-
Reaction setup under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Suspend the quinazolin-4-one from Step 2 in the chosen solvent.
-
Add a catalytic amount of DMF.
-
Carefully add thionyl chloride or phosphorus oxychloride dropwise at a controlled temperature.
-
Heat the mixture to reflux and maintain until the reaction is complete.
-
Cool the reaction mixture and carefully quench the excess chlorinating agent (e.g., by pouring onto ice).
-
Extract the product into an organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) and brine.
-
Dry the organic layer and concentrate to yield the 4-chloroquinazoline intermediate.
-
Step 4: Coupling with 3-Chloro-4-fluoroaniline
-
Reagents and Equipment:
-
The 4-chloroquinazoline intermediate from Step 3
-
3-Chloro-4-fluoroaniline
-
Isopropanol or another suitable solvent
-
A base such as triethylamine (optional, as the aniline can act as the base)
-
-
Procedure:
-
Dissolve the 4-chloroquinazoline intermediate in isopropanol.
-
Add 3-chloro-4-fluoroaniline.
-
Heat the reaction mixture to reflux for several hours until completion (monitor by TLC).
-
Cool the mixture, and the product, Gefitinib, will often precipitate.
-
Collect the solid by filtration, wash with cold isopropanol, and dry to obtain the final product. Further purification can be done by recrystallization if necessary.[7]
-
Targeting VEGFR: Expanding the Utility of the Quinazoline Scaffold
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Consequently, inhibiting VEGFR-2 is a validated and effective anti-cancer strategy. The versatile 6,7-dimethoxyquinazoline scaffold has also been successfully employed in the development of potent VEGFR-2 inhibitors.[9][10]
Detailed Application Protocol 2: Synthesis of a 6,7-Dimethoxyquinazoline-based VEGFR-2 Inhibitor
This protocol outlines the synthesis of a potent VEGFR-2 inhibitor based on the 6,7-dimethoxy-4-anilinoquinazoline scaffold, as described in the literature.[9]
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
Reagents and Equipment:
-
6,7-Dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup
-
-
Procedure:
-
Suspend 6,7-dimethoxyquinazolin-4(3H)-one in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 5 hours.
-
Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting solid is 4-chloro-6,7-dimethoxyquinazoline.
-
Step 2: Synthesis of the Anilino-Quinazoline Core
-
Reagents and Equipment:
-
4-Chloro-6,7-dimethoxyquinazoline
-
A substituted aniline (e.g., 4-aminophenol)
-
Isopropanol
-
Hydrochloric acid (catalytic)
-
-
Procedure:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline and the substituted aniline in isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, and collect the precipitated product by filtration.
-
Wash the solid with isopropanol and dry.
-
Step 3: Derivatization to the Final VEGFR-2 Inhibitor
The final step typically involves the coupling of a side chain to the anilino-quinazoline core to enhance binding to VEGFR-2. For example, coupling with a diarylamide fragment.[9]
-
Reagents and Equipment:
-
The anilino-quinazoline intermediate from Step 2
-
A carboxylic acid-containing side chain
-
Coupling agents (e.g., HATU, HOBt)
-
A tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve the carboxylic acid side chain in the anhydrous solvent.
-
Add the coupling agents and stir for a short period to activate the carboxylic acid.
-
Add the anilino-quinazoline intermediate and the tertiary amine base.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the final compound using column chromatography or recrystallization.
-
Data Summary: Potency of Representative Quinazoline-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of some key kinase inhibitors incorporating the quinazoline scaffold.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 2-37 | |
| Erlotinib | EGFR | 2 | [1] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | |
| Vandetanib | VEGFR-2, EGFR | 40 (VEGFR-2), 500 (EGFR) | |
| Compound 14b | VEGFR-2 | 16 |
Conclusion
The this compound scaffold is a highly versatile and privileged structure in the design of kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility have made it a central component in numerous FDA-approved drugs and clinical candidates. The detailed protocols provided in this application note offer a practical guide for the synthesis of key EGFR and VEGFR inhibitors, demonstrating the power and adaptability of this chemical motif. By understanding the underlying principles of the synthetic strategies and the structure-activity relationships, researchers can continue to leverage the this compound core to develop the next generation of targeted cancer therapies.
References
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- Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
-
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10. [Link]
- Wang, M., et al. (2016). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
-
Process For The Preparation Of Gefitinib - Quick Company. (n.d.). Retrieved January 26, 2026, from [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. (2012). Iranian Journal of Pharmaceutical Research, 11(4), 1135-1141. [Link]
-
Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2009). Molecules, 14(9), 3564-3571. [Link]
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
- WO2010076810A2 - A process for the preparation of gefitinib - Google Patents. (n.d.).
- CN102675297A - Preparation method of Lapatinib - Google Patents. (n.d.).
-
Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. (2025). European Journal of Medicinal Chemistry, 301, 118187. [Link]
- EP3015460A1 - Process for the preparation of erlotinib - Google Patents. (n.d.).
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
- Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320.
-
Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (2021). Bioorganic & Medicinal Chemistry Letters, 34, 127788. [Link]
- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents. (n.d.).
- Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. (2026).
- Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (2021).
- Practical synthesis of lapatinib. (2010).
-
Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (2021). PubMed. [Link]
-
Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering, 7(10), 2215-2222. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules, 28(14), 5413. [Link]
-
A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. (2021). Crystal Growth & Design, 21(5), 2846-2855. [Link]
-
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2019). Oncology Letters, 17(4), 3683-3689. [Link]
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry, 263, 115945. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules, 27(19), 6614. [Link]
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Application Notes and Protocols for the Biological Screening of 6-Methoxyquinazoline Derivatives
Introduction: The Therapeutic Potential of 6-Methoxyquinazoline Derivatives
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, this compound derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The methoxy group at the 6-position can critically influence the molecule's electronic properties and binding interactions with biological targets, making this class of compounds a fertile ground for drug discovery.
This guide provides a comprehensive overview of standard protocols for the initial biological screening of novel this compound derivatives. The methodologies detailed herein are designed to be robust and reproducible, enabling researchers to effectively assess the cytotoxic, anti-migratory, cell cycle-disrupting, and kinase-inhibiting potential of their synthesized compounds.
I. Preliminary Cytotoxicity Screening: The MTT Assay
The initial step in evaluating the potential of a new compound library is often to assess its general cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation.[4][5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[7]
Rationale for Method Selection
The MTT assay is a cost-effective, high-throughput, and reliable method for a primary screen of a large number of compounds.[4][5] It provides a quantitative measure of a compound's ability to reduce cell viability, which is a crucial first indicator of potential anticancer activity.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile culture plates
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][9]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin or doxorubicin).
-
Incubate the plates for 48 to 72 hours.[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
| Parameter | Typical Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 - 100 µM |
| Incubation Time with Compound | 48 - 72 hours |
| MTT Incubation Time | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
II. Assessing Anti-Migratory Potential: The Wound Healing (Scratch) Assay
Cell migration is a hallmark of cancer metastasis. The wound healing assay is a simple and widely used method to evaluate the effect of compounds on cell migration in vitro.[12] A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.
Rationale for Method Selection
This assay provides valuable insights into a compound's potential to inhibit the collective migration of cells, a crucial process in tumor invasion and metastasis. It is a straightforward and cost-effective method for secondary screening of compounds that show initial cytotoxic activity.
Experimental Workflow: Wound Healing Assay
Caption: Workflow of the wound healing (scratch) assay.
Detailed Protocol: Wound Healing Assay
Materials:
-
6-well or 12-well sterile culture plates
-
Adherent cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Complete culture medium
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate at a density that will form a confluent monolayer after 24 hours.[13]
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.
-
Gently wash the wells twice with PBS to remove any detached cells.[13]
-
-
Compound Treatment and Imaging:
-
Replace the PBS with fresh medium containing the this compound derivative at a non-lethal concentration (determined from the MTT assay, e.g., IC50/2 or IC50/4) or the vehicle control.
-
Immediately capture images of the scratch in each well at time 0. Mark the location of the image to ensure the same field is imaged later.[13]
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 12 and 24 hours).[13]
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100
-
-
Compare the rate of wound closure in treated cells to the vehicle control.
III. Elucidating the Mechanism of Action: Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and apoptosis.[14] Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution of a cell population.[15][16]
Rationale for Method Selection
Cell cycle analysis provides critical information about the mechanism of action of a potential drug candidate.[17] It can reveal whether a compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M), which can guide further mechanistic studies.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells treated with the this compound derivative and a vehicle control
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)[18]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.[19]
-
Wash the cell pellet with cold PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of the control cells.
| Phase | Expected Observation with an Active Compound |
| G0/G1 | Accumulation of cells, indicating G1 arrest. |
| S | Accumulation of cells, indicating S phase arrest. |
| G2/M | Accumulation of cells, indicating G2 or mitotic arrest. |
| Sub-G1 | An increase in the sub-G1 peak suggests apoptosis. |
IV. Target-Based Screening: Kinase Inhibition Assays
Many quinazoline derivatives are known to be potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[21] Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two important tyrosine kinases that are frequently targeted by quinazoline-based drugs.[5]
Rationale for Method Selection
Biochemical kinase inhibition assays provide a direct measure of a compound's ability to inhibit the activity of a specific kinase. This is crucial for understanding the molecular target of the compound and for lead optimization. Commercially available kinase assay kits offer a convenient and standardized platform for this type of screening.[22][23]
Signaling Pathway: EGFR and VEGFR-2 in Cancer
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. atcc.org [atcc.org]
- 8. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Skraup Synthesis of 6-Methoxyquinazoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Skraup synthesis, a powerful yet often challenging reaction. Our goal is to provide you with in-depth troubleshooting strategies and foundational knowledge to improve your experimental outcomes, focusing specifically on enhancing reaction yield and purity.
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] While effective, the reaction is notoriously exothermic and prone to side reactions, often resulting in low yields and the formation of significant tarry byproducts.[2][3] This guide will address these specific challenges head-on.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making process.
Question 1: My reaction is extremely vigorous and difficult to control, sometimes leading to a "runaway" reaction. How can I moderate it?
Probable Cause: The primary cause is the highly exothermic nature of the sulfuric acid-catalyzed dehydration of glycerol to acrolein and the subsequent reaction steps.[3] Without proper control, localized hotspots can accelerate the reaction exponentially, leading to violent boiling and charring.
Solution Pathway:
-
Incorporate a Reaction Moderator: The most common and effective method is to add a moderator before the addition of sulfuric acid.
-
Ferrous sulfate (FeSO₄): This is the traditional choice. It helps to ensure a smoother, more controlled reaction.[1][3]
-
Boric acid (H₃BO₃): Boric acid can also be used to temper the reaction's violence.[2][3] A patented method for synthesizing 6-methoxyquinoline specifically cites the use of both ferrous sulfate and boric acid as inhibitors to prevent an overly intense reaction and increase yield.[2]
-
-
Control Reagent Addition: Never add all the sulfuric acid at once.
-
Slow, Dropwise Addition: Add the concentrated sulfuric acid slowly, drop by drop, to the chilled reaction mixture.
-
Efficient Cooling: Use an ice bath to maintain a low temperature during the acid addition.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently with a mechanical stirrer. This dissipates heat, prevents the formation of localized hotspots, and ensures homogeneity.[4]
-
-
Monitor Internal Temperature: Always monitor the internal temperature of the reaction flask. A sudden, rapid increase in temperature is a sign that the reaction is accelerating out of control.
Question 2: I'm getting a very low yield of this compound and a large amount of black, intractable tar. What causes this and how can I minimize it?
Probable Cause: Tar formation is the most frequent cause of low yields in the Skraup synthesis. It results from the acid-catalyzed polymerization of acrolein and other reactive intermediates.[2][5] The harsh oxidizing and acidic conditions contribute significantly to this side reaction.
Solution Pathway:
-
Optimize Moderator Concentration: As discussed in the previous point, using moderators like ferrous sulfate and boric acid is the first line of defense against the side reactions that lead to tar.[5] A Chinese patent suggests specific molar ratios for maximizing yield.[2]
-
Strict Temperature Control: Avoid excessive heating. The reaction often requires an initial period of gentle heating to overcome the activation energy, but the exothermic phase must be carefully controlled. If the temperature rises too high, polymerization will dominate. A procedure for a related Skraup synthesis advises keeping the temperature between 105° and 110°C during the initial dehydration phase.[4]
-
Choice of Oxidizing Agent: The traditional oxidizing agent is nitrobenzene, often corresponding to the aniline used (in this case, p-nitroanisole or 4-methoxynitrobenzene).[2] However, other oxidizing agents like arsenic pentoxide have also been used, which may result in a less violent reaction.[1][4] The choice and amount of oxidant can impact the extent of side reactions.
-
Consider Alternative Reagents: The Doebner-von Miller reaction, a variation of the Skraup, uses pre-formed α,β-unsaturated carbonyl compounds instead of generating acrolein in situ from glycerol.[6] This can sometimes offer better control, though it may also be prone to polymerization.[6]
Question 3: My starting material, p-anisidine, is being consumed, but the yield of the desired product is still poor. What other side reactions could be occurring?
Probable Cause: Besides polymerization, other side reactions can consume your starting material or intermediates. The strongly activating methoxy group, while beneficial for the desired cyclization, can also make the ring susceptible to undesired reactions under the harsh acidic conditions.
Solution Pathway:
-
Re-evaluate Oxidant Stoichiometry: The oxidizing agent's role is to aromatize the 1,2-dihydroquinoline intermediate formed after cyclization.[7] If too much oxidant is used, or if it reacts too early, it can lead to the degradation of the starting aniline or other sensitive intermediates. Conversely, insufficient oxidant will result in the dihydroquinoline as a major byproduct.
-
Protecting Group Strategy (Advanced): While not typical for a standard Skraup, in complex syntheses, if side reactions on the aniline ring are a major issue, one might consider a different synthetic route where the quinoline core is formed before the methoxy group is introduced or modified.
Question 4: The workup and purification are extremely difficult. How can I efficiently isolate pure this compound from the crude tarry mixture?
Probable Cause: The crude product of a Skraup synthesis is notoriously difficult to handle. The high viscosity and complex mixture of byproducts make standard purification techniques challenging.
Solution Pathway:
-
Initial Quenching and Neutralization: After the reaction is complete, the mixture must be cooled and cautiously quenched, typically by pouring it onto ice. The excess sulfuric acid is then carefully neutralized with a base (e.g., concentrated NaOH or NH₄OH solution) until the solution is basic. This step is also highly exothermic and requires cooling.
-
Steam Distillation: For many quinolines, steam distillation is a highly effective method to separate the volatile product from the non-volatile tar and inorganic salts.[5]
-
Solvent Extraction: After neutralization (and potentially steam distillation), the product is typically extracted into an organic solvent.
-
Solvent Choice: Chloroform has been used effectively for the extraction of related methoxy-nitroquinolines.[4] Dichloromethane or ethyl acetate are also common choices.
-
Multiple Extractions: Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
-
Chromatography/Recrystallization:
-
The extracted crude product can be further purified by column chromatography on silica gel.
-
Recrystallization from a suitable solvent (e.g., methanol, ethanol, or mixed solvent systems) is often the final step to obtain a highly pure product. A published procedure uses methanol for the final wash and purification of a similar compound.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Skraup synthesis for this compound?
The reaction proceeds through several key steps:
-
Acrolein Formation: Glycerol is dehydrated by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7]
-
Michael Addition: The amino group of p-anisidine (4-methoxyaniline) acts as a nucleophile and adds to the acrolein in a 1,4-conjugate addition (Michael addition).[8]
-
Electrophilic Cyclization: The resulting intermediate is protonated by sulfuric acid, and the activated aromatic ring attacks the carbonyl carbon in an intramolecular electrophilic aromatic substitution to close the ring.
-
Dehydration: The resulting alcohol is dehydrated to form 1,2-dihydro-6-methoxyquinoline.
-
Oxidation: The oxidizing agent (e.g., 4-methoxynitrobenzene) accepts a hydride from the dihydroquinoline intermediate, aromatizing it to the final product, this compound.[8]
Caption: Mechanism of the Skraup Synthesis.
Q2: How does the methoxy group on p-anisidine influence the reaction's outcome?
The methoxy (-OCH₃) group is a strong electron-donating group. This has a dual effect:
-
Positive: It activates the aromatic ring, making the intramolecular electrophilic cyclization step faster and more favorable compared to unsubstituted aniline.
-
Negative: It also increases the ring's sensitivity to the harsh, oxidizing conditions of the reaction, potentially leading to more degradation and tar formation if the reaction is not carefully controlled.
Q3: Are there any "greener" or more modern alternatives to the classical Skraup synthesis?
Yes, significant research has focused on making this synthesis more efficient and environmentally friendly. Modern variations include:
-
Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and, in some cases, improve yields.[6]
-
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, sometimes eliminating the need for strong mineral acids and simplifying product isolation.[6] Some ionic liquid systems have been shown to work without an external oxidizing agent.[6]
-
Heterogeneous Catalysts: Gas-phase reactions using solid acid catalysts like zeolites are being explored to overcome the problems associated with homogeneous acid catalysts and difficult workups.[9]
Optimized Protocol & Data Summary
The following is a generalized protocol based on yield-improving principles found in the literature.[2] Researchers should always perform their own risk assessment and optimize on a small scale first.
Experimental Protocol: Optimized Skraup Synthesis of this compound
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Glycerol
-
Concentrated Sulfuric Acid
-
p-Nitroanisole (4-methoxynitrobenzene)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Boric Acid (H₃BO₃)
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add p-anisidine (1.0 part, molar ratio), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).
-
Add glycerol (4.3-4.5 parts) and p-nitroanisole (0.50-0.54 parts) to the flask. Stir to create a homogeneous slurry.
-
Cool the flask in an ice/water bath.
-
Slowly add concentrated sulfuric acid dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 70°C.
-
After the addition is complete, remove the ice bath and slowly heat the mixture to 135-145°C.
-
Maintain this temperature and reflux for 8-9 hours. Monitor the reaction progress by TLC.
-
Allow the reaction to cool to room temperature. Carefully pour the thick, dark mixture onto crushed ice with stirring.
-
Neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). This step is highly exothermic; perform it in an ice bath.
-
Proceed with purification via steam distillation or solvent extraction as described in the troubleshooting guide.
Data Summary: Impact of Reagents on Yield
The following table summarizes the roles and effects of key components on the reaction outcome.
| Component | Role | Impact on Yield if Not Optimized | Recommended Action |
| p-Anisidine | Aromatic Amine Substrate | N/A | Use high-purity starting material. |
| Glycerol | Acrolein Precursor | Low conversion if dehydration is incomplete. | Use a molar excess (e.g., ~4x). |
| Sulfuric Acid | Dehydrating Agent & Catalyst | Incomplete reaction; no cyclization. | Add slowly and with cooling. |
| Oxidizing Agent | Aromatization of Dihydro-intermediate | Dihydroquinoline byproduct; low yield. | Use a slight molar excess relative to potential dihydroquinoline formation. |
| FeSO₄ / Boric Acid | Reaction Moderators | Drastic yield loss due to tarring and runaway reaction. | Essential for control and high yield. Add before H₂SO₄.[2][3] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Kucera, G. L., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1044. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Drake, N. L., et al. (1943). 6-methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 2, p.479; Vol. 19, p.66. Available at: [Link]
- Su, W. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A. Google Patents.
-
Al-Mulla, A. (2017). The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Reddit. (2015). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Available at: [Link]
- Unknown. (n.d.). Quinoline. Scanned Document. Available upon request.
-
Wikipedia. (2023). Skraup reaction. Available at: [Link]
- Unknown. (n.d.). Preparation and Properties of Quinoline.
-
Unknown. (2020). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Product Formation in 6-Methoxyquinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 6-methoxyquinazoline and its derivatives. As a foundational scaffold in medicinal chemistry, achieving high purity is paramount. However, the synthetic pathways can be fraught with challenges, leading to the formation of persistent and difficult-to-remove side products.
This document moves beyond standard protocols to provide in-depth, field-tested insights into why these side products form and how to mitigate them. We will explore the causality behind common synthetic issues and offer robust, validated troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My primary reaction, a cyclization using a 2-amino-5-methoxy-substituted precursor and formamide, has stalled. I'm recovering a significant amount of unreacted starting material. What is the likely cause?
A: This is a classic issue of incomplete cyclization, often stemming from sub-optimal reaction conditions or reagent quality. The cyclization of an N-(2-acylphenyl)formamide or a related precursor is a dehydration reaction that typically requires significant thermal energy to overcome the activation barrier.
Root Causes & Mechanistic Insights:
-
Insufficient Temperature: The most common cause is a reaction temperature that is too low to drive the cyclization to completion. Many traditional quinazoline syntheses require temperatures upwards of 150-180°C.[1]
-
Reagent Purity: The purity of your starting materials is critical. Impurities in the 2-amino-5-methoxy precursor can inhibit the reaction. Furthermore, formamide can decompose at high temperatures to ammonia and carbon monoxide, or hydrolyze in the presence of trace water, reducing its effective concentration.
-
Atmospheric Conditions: Certain intermediates can be sensitive to atmospheric oxygen or moisture, leading to degradation pathways that compete with the desired cyclization.[1]
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction vessel is reaching the target temperature. Use a calibrated thermometer or probe placed directly in the heating mantle or oil bath. Consider a temperature screen to find the optimal point for your specific substrate.
-
Reagent Quality Control:
-
Use freshly distilled or a new bottle of formamide.
-
Ensure your aminoprecursor is pure and completely dry. Impurities can often be removed by recrystallization or a quick chromatographic plug.
-
-
Inert Atmosphere: Rerunning the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions and improve yield.[1]
-
Catalyst Addition: While not always necessary, a mild Lewis acid or a dehydrating agent can sometimes facilitate the ring closure at a lower temperature. However, this should be approached with caution as it can also promote side reactions.
Q2: I'm observing a persistent impurity with a mass corresponding to a demethylated product (e.g., 6-hydroxyquinazoline). How is this forming and how can I prevent it?
A: The formation of a 6-hydroxyquinazoline side product is a clear indication of ether cleavage. The methoxy group, while generally stable, is susceptible to cleavage under harsh acidic or thermal conditions, a common issue in multi-step syntheses.
Root Causes & Mechanistic Insights:
-
Acid-Catalyzed Cleavage: Strong acids, particularly at elevated temperatures, can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., a halide). This is a classic SN2 reaction that cleaves the methyl-oxygen bond.
-
Thermal Stress: Extremely high temperatures (>200-220°C) for prolonged periods can also induce thermal degradation of the methoxy group, although this is less common than acid-catalyzed cleavage.
-
Lewis Acid Reagents: Certain Lewis acids used in subsequent synthetic steps (e.g., BBr₃, AlCl₃) are potent reagents for ether demethylation and must be avoided if the methoxy group is to be retained.
Troubleshooting Protocol:
-
Moderate pH: If your cyclization or any other step requires acidic conditions, use the mildest acid possible that achieves the desired transformation. Avoid strong mineral acids like HBr or HI.
-
Temperature Management: Strictly control the reaction temperature and time. Monitor the reaction's progress by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.
-
Protecting Group Strategy: If harsh conditions are unavoidable for other parts of the molecule, consider replacing the methoxy group with a more robust ether (e.g., a benzyl ether) that can be selectively removed later, or using a different synthetic route altogether.
Q3: During the conversion of 6-methoxyquinazolin-4(3H)-one to 4-chloro-6-methoxyquinazoline using phosphorus oxychloride (POCl₃), my reaction turns black and results in a complex mixture. What is happening?
A: This is a very common problem associated with chlorination using POCl₃. The dark coloration and complex mixture indicate decomposition and the formation of multiple side products, likely due to the reaction's high reactivity and temperature.
Root Causes & Mechanistic Insights:
-
Overheating: The reaction of POCl₃ with the quinazolinone is highly exothermic. Uncontrolled addition of reagents or rapid heating can cause the temperature to spike, leading to charring and polymerization of the electron-rich aromatic ring.
-
Phosphorous Byproducts: The reaction generates phosphoric and polyphosphoric acids as byproducts. At high temperatures, these acidic and dehydrating species can catalyze further decomposition.
-
Incomplete Reaction: An insufficient amount of POCl₃ or too short a reaction time can leave unreacted starting material, which complicates purification.
-
Workup Issues: Quenching the reaction mixture with water or alcohol is also highly exothermic and must be done carefully to avoid localized heating and degradation of the desired product.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the POCl₃ to the quinazolinone substrate slowly, portion-wise, or via an addition funnel at a lower temperature (e.g., 0-5°C) before gradually heating the mixture.
-
Temperature and Time Optimization: Reflux the reaction mixture at a controlled temperature (often around 100-110°C) and monitor its progress by TLC. Avoid unnecessarily long reaction times. Using a co-solvent like toluene can sometimes help moderate the temperature.
-
Use of a Tertiary Amine: Adding a high-boiling tertiary amine, such as N,N-diethylaniline, can act as a base to neutralize the HCl generated during the reaction, often leading to a cleaner reaction and preventing some degradation pathways.[2]
-
Careful Workup: Cool the reaction mixture to room temperature before slowly and carefully pouring it onto crushed ice. This will quench the excess POCl₃ in a more controlled manner. The product can then be extracted with an organic solvent.
Workflow: Key Reaction & Potential Side Product Formation
The following diagram illustrates a common synthetic route to this compound and highlights the critical steps where side products can emerge.
Sources
Technical Support Center: Temperature Control in 6-Methoxyquinazoline Reactions
Welcome to the technical support center for managing synthetic reactions involving 6-Methoxyquinazoline and its derivatives. Precise temperature control is paramount for achieving high yield, purity, and, most critically, operational safety. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into managing thermal parameters throughout their experimental workflow. We will explore the causality behind common issues and provide robust, self-validating protocols to ensure reproducible success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding temperature management in the synthesis of this compound derivatives.
Q1: Why is temperature such a critical parameter in this compound synthesis?
A1: Temperature is a fundamental lever that controls both reaction kinetics and thermodynamics. In the context of this compound synthesis, its importance stems from several factors:
-
Reaction Rate: Many classical quinazoline ring-closure methods, such as the Niementowski or Bischler cyclizations, traditionally require high temperatures, often exceeding 120°C, to overcome activation energy barriers and proceed at a practical rate.[1]
-
Product Selectivity: Competing reaction pathways can lead to different products. Temperature can determine whether the kinetic product (formed faster at lower temperatures) or the thermodynamic product (more stable, favored at higher temperatures where the reaction is reversible) is the major component.[2][3][4]
-
Impurity Profile: Excessive heat can lead to the degradation of starting materials, intermediates, or the final this compound product, resulting in the formation of tars or "oily substances" and reducing overall purity.[5]
-
Safety: Many reactions are exothermic, releasing heat. Without proper control, this can create a positive feedback loop where the reaction rate and temperature increase uncontrollably, leading to a dangerous thermal runaway.[6][7]
Q2: What is a "thermal runaway" and how can I prevent it?
A2: A thermal runaway is an uncontrollable, self-accelerating increase in reaction temperature caused by the rate of heat generation from an exothermic process exceeding the rate of heat removal.[6] This can lead to rapid pressure buildup, reactor failure, and release of hazardous materials.
Prevention is the first and most critical line of defense.[7][8] Key preventive strategies include:
-
Thorough Risk Assessment: Before scaling up, understand the thermal hazards of your specific reaction using techniques like reaction calorimetry.
-
Efficient Heat Removal: Ensure your reactor setup (e.g., jacketed vessel, cooling bath) has sufficient capacity to dissipate the heat generated.[8] Continuously stirred-tank reactors (CSTRs) are known for their high heat and mass transfer efficiency.[9][10]
-
Controlled Reagent Addition: For highly exothermic steps, add the reactive reagent slowly and monitor the internal temperature closely. This is often preferable to adding all reagents at once.
-
Adequate Agitation: Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk mixture, potentially initiating a runaway.[11]
-
Emergency Planning: Have a documented quenching protocol and the necessary reagents/equipment readily available to stop the reaction in an emergency.[12]
Q3: My reaction involves multiple steps. Should I use the same temperature for each?
A3: Absolutely not. A multi-step synthesis for a this compound derivative will almost certainly require different temperature conditions for each distinct transformation.[13] For example:
-
An initial acylation might be run at room temperature or below 0°C.
-
A subsequent nitration step may require careful temperature maintenance at a specific point, such as 30°C, to prevent over-nitration or side reactions.[13]
-
A cyclization or chlorination step might require heating to reflux at temperatures of 80-90°C or higher to proceed to completion.[13][14]
Each step must be evaluated independently to determine its optimal thermal conditions for yield, purity, and safety.
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution format for specific issues encountered during this compound reactions.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, and the yield of my this compound derivative is disappointingly low. I've checked my reagents. Could temperature be the culprit?
A: Yes, incorrect temperature is a primary cause of low yield. The reaction may be under kinetic or thermodynamic control, or it may simply lack the energy to proceed.
Potential Causes & Solutions:
-
Insufficient Activation Energy: Many quinazoline syntheses require significant heat input.[1] If you are using a traditional method like a Bischler cyclization, temperatures above 120°C may be necessary for the reaction to proceed effectively.[1]
-
Solution: Gradually and carefully increase the reaction temperature, monitoring for product formation via TLC or LCMS. Consult literature for the specific reaction type to find the recommended temperature range. For instance, some microwave-assisted syntheses are conducted at temperatures up to 150°C.[15]
-
-
Incorrect Temperature for the Rate-Determining Step: The reaction may have stalled at a key step that has a high activation energy.
-
Solution: Review your synthetic route. If it involves a known high-temperature step like ring closure or aromatization, ensure your protocol reaches and maintains the required temperature for a sufficient duration.
-
-
Kinetic vs. Thermodynamic Trap: You may be forming an undesired kinetic product at a lower temperature that does not convert to the desired thermodynamic product.
-
Solution: If you suspect you are forming a more stable (thermodynamic) product, increasing the temperature may provide the energy needed for the reaction to become reversible and equilibrate to the desired compound.[4] Conversely, if the desired product is the kinetic one, high temperatures could be detrimental.
-
Troubleshooting Flowchart: Diagnosing Low Yield
Below is a logical workflow to diagnose the root cause of low product yield, with a focus on thermal parameters.
Caption: A decision tree for troubleshooting low reaction yield.
Issue 2: High Levels of Impurities
Q: My final this compound product is impure, and I'm seeing significant side products or a dark, tarry residue. How can temperature control help?
A: The formation of impurities is strongly linked to reaction temperature. Excessive heat is a common cause of degradation and unwanted side reactions.
Potential Causes & Solutions:
-
Thermal Degradation: The this compound core, or intermediates leading to it, may not be stable at the reaction temperature.[16] Prolonged heating can cause decomposition.[5]
-
Solution: Lower the reaction temperature. If the reaction rate becomes too slow, consider alternative strategies like using a more active catalyst or switching to a microwave-assisted protocol, which can often shorten reaction times at a given temperature.[15]
-
-
Formation of a Thermodynamic Side Product: At elevated temperatures, the reaction may favor the formation of a more stable, but undesired, thermodynamic side product.
-
Temperature-Dependent Side Reactions: Some reactions are known to produce different products at different temperatures. For example, some radical amidation reactions can yield arylglyoxal amides at 120°C but switch to producing aromatic amides via decarbonylation at 180°C.[17]
-
Solution: Conduct small-scale experiments at various temperatures (e.g., 60°C, 80°C, 100°C) and analyze the product mixture to identify the optimal thermal window that maximizes the desired product while minimizing impurities.
-
Section 3: Best Practices & Experimental Protocols
Adhering to best practices for temperature control is essential for safety and reproducibility.
Protocol 1: Setting Up a Temperature-Controlled Reaction
This protocol outlines the essential steps for establishing a robust temperature-controlled experimental setup.
Methodology:
-
Select Appropriate Equipment:
-
For sub-ambient temperatures, use a cryostat or an ice/salt or dry ice/acetone bath.
-
For elevated temperatures, use a silicone oil bath with a hotplate stirrer or a heating mantle connected to a temperature controller.
-
For large-scale or highly exothermic reactions, a jacketed reactor with a circulating fluid is the industry standard for precise control.[18]
-
-
Position the Thermometer/Thermocouple Correctly: The probe must be immersed in the reaction mixture, away from the sides of the flask, to measure the internal bulk temperature, not the temperature of the heating bath or vessel wall.
-
Ensure Efficient Stirring: Use an appropriately sized magnetic stir bar or overhead stirrer to ensure homogenous mixing and prevent temperature gradients within the reaction vessel.[10] Efficient stirring is crucial for effective heat transfer.[19]
-
Calibrate Your Controller: Regularly verify the accuracy of your temperature controller and probe against a certified thermometer.
-
Program the Profile: For reactions sensitive to the rate of heating, program a gradual temperature ramp. For example, a protocol for a chlorination step might involve immersing the flask in a preheated 70°C bath and then increasing the temperature to 90°C over 10 minutes.[14]
Workflow: Thermal Runaway Prevention
This diagram illustrates the key pillars of safely managing potentially exothermic reactions.
Caption: A workflow for preventing thermal runaway reactions.
Table 1: Typical Temperature Ranges for Quinazoline Synthesis Methods
This table summarizes common temperature parameters found in the literature for various synthetic routes to quinazolines. Note that optimal conditions are highly substrate-dependent.
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Niementowski Reaction | 130 - 200+ (Conventional) | Often requires high temperatures and long reaction times.[15] |
| Bischler Cyclization | > 120°C | High heat is generally needed for the cyclization step.[1] |
| Microwave-Assisted | 80 - 150°C | Can significantly reduce reaction times compared to conventional heating.[15][20] |
| Chlorination (e.g., with POCl₃) | 70 - 110°C (Reflux) | Often performed at the reflux temperature of the reagent.[13][14] |
| Green Chemistry (DES) | ~80°C | Milder conditions are possible with deep eutectic solvents (DES).[20] |
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
H. A. E. -S. et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (8). Available at: [Link]
-
Practical approach to prediction and prevention of runaway reactions. (n.d.). Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Asadi, S., & Zahedi, M. M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (2024). (PDF) Continuously Stirred Tank Reactor for Pharmaceutical and Chemical Applications. Available at: [Link]
-
Batinic-Haberle, I., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Antioxidants. Available at: [Link]
- Chen, Z., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
-
Ceric, A., et al. (2013). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available at: [Link]
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
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PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
MDPI. (n.d.). Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. Available at: [Link]
-
Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Available at: [Link]
-
ResearchGate. (2025). Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). Available at: [Link]
-
ResearchGate. (n.d.). Three core structures of the synthesized quinazoline molecules.... Available at: [Link]
-
ACS Publications. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Available at: [Link]
-
YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. Available at: [Link]
-
ResearchGate. (2025). Planning protection measures against runaway reactions using criticality classes | Request PDF. Available at: [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Available at: [Link]
-
Taylor & Francis. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]
-
SciSpace. (n.d.). Reaction Chemistry & Engineering. Available at: [Link]
-
Cedarstone Industry. (2024). The Role of Stirred Tank Reactors in Industrial Production. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
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Technical Support Center: 6-Methoxyquinazoline Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyquinazoline, a crucial scaffold in medicinal chemistry. We will explore common challenges and frequently asked questions related to the use of alternative catalysts, moving beyond traditional methods to enhance efficiency, sustainability, and cost-effectiveness in your research.
Introduction: The Quest for Greener and More Efficient Quinazoline Synthesis
This compound and its derivatives are pivotal intermediates in the synthesis of numerous biologically active compounds, including several approved drugs. The classical Bischler cyclization and its variations, while foundational, often necessitate harsh conditions and stoichiometric reagents. Modern synthetic chemistry has ushered in an era of catalytic C-H activation, cross-coupling reactions, and novel cyclization strategies, offering milder and more efficient pathways. However, the transition to these advanced methods is not without its challenges. This guide is designed to be your go-to resource for troubleshooting and optimizing these modern synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Palladium-Catalyzed C-H Amination/Cyclization
Issue 1: My Pd-catalyzed C-H amination/cyclization reaction to form the quinazoline core is showing low yield and significant starting material remains.
-
Possible Cause 1: Inefficient Catalyst Activation or Decomposition. Palladium catalysts, particularly in the Pd(0) active state, can be sensitive to air and moisture. Premature decomposition or incomplete activation will stall the catalytic cycle.
-
Solution 1: Rigorous Inert Atmosphere Technique. Ensure all reagents and solvents are thoroughly degassed. Use Schlenk line or glovebox techniques. Consider in-situ reduction of a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand.
-
Possible Cause 2: Ligand Incompatibility or Degradation. The choice of ligand is critical for stabilizing the palladium center and facilitating the C-H activation and reductive elimination steps. The ligand may be sterically or electronically mismatched for your specific substrate.
-
Solution 2: Ligand Screening and Optimization. A systematic screening of ligands is recommended. For C-H functionalization, common choices include phosphine ligands (e.g., Xantphos, DavePhos) and N-heterocyclic carbene (NHC) ligands. Start with a well-established ligand for similar transformations and then explore variations in steric bulk and electronic properties.
-
Possible Cause 3: Incorrect Oxidant or Base. Many Pd-catalyzed C-H functionalization reactions require a stoichiometric oxidant to regenerate the active catalyst. The choice and stoichiometry of the oxidant are crucial. Similarly, the base plays a key role in substrate deprotonation or catalyst activation.
-
Solution 3: Re-evaluate Oxidant and Base System. Common oxidants include Ag₂CO₃, Cu(OAc)₂, and even O₂ (air). If using a silver salt, ensure it is fresh and stored properly. The pKa of the base should be carefully considered. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like DBU may be required for certain substrates.
Issue 2: I'm observing significant formation of homocoupled byproducts from my starting materials.
-
Possible Cause: Unfavorable Reaction Kinetics. The rate of the desired intramolecular cyclization may be slower than the rate of intermolecular side reactions, such as homocoupling of the starting materials.
-
Solution: Adjust Reaction Concentration and Temperature. Lowering the reaction concentration can favor the intramolecular pathway. Additionally, optimizing the reaction temperature can help to find a window where the desired reaction is favored over side reactions. A temperature screening study is highly recommended.
Copper-Catalyzed Ullmann-Type Cyclization
Issue 3: My copper-catalyzed N-arylation/cyclization is sluggish and requires high temperatures and long reaction times.
-
Possible Cause 1: Poorly Soluble Copper Catalyst. The solubility of the copper salt (e.g., CuI, Cu₂O) in the reaction medium can be a limiting factor, leading to a heterogeneous mixture with slow reaction kinetics.
-
Solution 1: Utilize Solubilizing Ligands. The addition of ligands such as 1,10-phenanthroline or L-proline can chelate the copper ion, increasing its solubility and catalytic activity. This often allows for a significant reduction in reaction temperature.
-
Possible Cause 2: Substrate Inhibition. Certain functional groups on your starting materials may coordinate too strongly with the copper catalyst, leading to catalyst inhibition.
-
Solution 2: Protect Sensitive Functional Groups. If your substrate contains functional groups like thiols or certain nitrogen heterocycles, consider protecting them before the copper-catalyzed step.
Issue 4: The reaction works well for electron-rich substrates but fails for electron-deficient ones.
-
Possible Cause: Mismatched Electronics of the Catalytic Cycle. The oxidative addition step in the copper-catalyzed cycle is often sensitive to the electronic nature of the aryl halide. Electron-withdrawing groups can make this step more difficult.
-
Solution: Employ a More Electron-Rich Ligand or a Different Copper Source. A more electron-donating ligand can increase the electron density at the copper center, facilitating the oxidative addition. Alternatively, using a more reactive copper source or additives might be beneficial.
Iron-Catalyzed Cyclization
Issue 5: My iron-catalyzed reaction is not reproducible, and I see a lot of batch-to-batch variation.
-
Possible Cause: Sensitivity to Trace Impurities. Iron catalysts can be highly sensitive to trace amounts of water, oxygen, or impurities in the starting materials or solvents. The oxidation state of the iron precursor is also critical.
-
Solution: Stringent Control Over Reaction Conditions. Use freshly distilled and degassed solvents. Purify starting materials to a high degree. Ensure the iron salt used is of high purity and stored under an inert atmosphere. Consider using a well-defined iron complex as the precatalyst.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a copper catalyst over a palladium catalyst for this compound synthesis?
A1: The primary advantages of copper catalysts are their lower cost and lower toxicity compared to palladium. This is a significant consideration for large-scale synthesis and in the context of green chemistry. While palladium catalysts are often more versatile and active for a broader range of substrates, recent advances in copper catalysis, particularly with the use of appropriate ligands, have made it a highly competitive alternative for specific transformations like Ullmann-type couplings.
Q2: Can I use microwave irradiation to accelerate these catalytic reactions?
A2: Yes, microwave-assisted synthesis is an excellent technique to explore for these reactions. It can often dramatically reduce reaction times from hours to minutes and improve yields by providing rapid and uniform heating. However, it is crucial to re-optimize reaction conditions such as solvent choice, catalyst loading, and temperature when transitioning from conventional heating to microwave irradiation.
Q3: How do I choose the right solvent for my catalytic reaction?
A3: Solvent selection is critical and depends on several factors:
-
Solubility: All reactants and the catalyst should be reasonably soluble.
-
Boiling Point: The solvent's boiling point should be appropriate for the required reaction temperature.
-
Coordinating Ability: Some solvents (like DMF, DMSO, and NMP) can act as ligands and influence the catalytic cycle. Aprotic polar solvents are common choices. Non-polar solvents like toluene or dioxane are also frequently used, often in combination with a specific base and ligand system. A solvent screen is a standard part of reaction optimization.
Q4: Are there any non-metal-catalyzed alternatives for synthesizing the quinazoline core?
A4: Yes, organocatalysis and iodine-mediated reactions have emerged as viable alternatives. For instance, iodine-mediated oxidative C-H/N-H annulation of N-aryl-amidines can provide a direct route to quinazolines without the need for transition metals. These methods offer the advantage of avoiding metal contamination in the final product, which is a significant concern in pharmaceutical synthesis.
Data and Protocol Corner
Table 1: Comparison of Catalytic Systems for Quinazoline Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd(OAc)₂ / Xantphos | Toluene, K₂CO₃, 110 °C | High yields, broad substrate scope | High cost, potential for metal contamination |
| CuI / L-proline | DMSO, K₂CO₃, 90 °C | Low cost, low toxicity | Can require higher temperatures, may have a narrower substrate scope |
| FeCl₃ | DMF, NaH, 120 °C | Very low cost | Sensitivity to air and moisture, reproducibility can be an issue |
| I₂ / K₂CO₃ | DMSO, 100 °C | Metal-free, avoids metal contamination | May require stoichiometric oxidant, substrate scope can be limited |
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is a representative example based on established methodologies.
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-amino-5-methoxybenzaldehyde (1.0 mmol), formamidine acetate (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of degassed DMSO via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel to afford the desired this compound.
Visual Guides
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a suitable catalytic system.
Troubleshooting Low Yield in Pd-Catalyzed Cyclization
Caption: A flowchart for troubleshooting low product yield.
References
-
Title: Copper-Catalyzed Ullmann-Type Reactions Source: Chemical Reviews URL: [Link]
-
Title: Copper-Catalyzed N-Arylation of Nitrogen Nucleophiles Source: Accounts of Chemical Research URL: [Link]
-
Title: Iodine-Mediated Oxidative C–H/N–H Annulation for the Synthesis of Quinazolines Source: Organic Letters URL: [Link]
Navigating the Complexities of 6-Methoxyquinazoline Derivative NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the interpretation of complex NMR spectra of 6-methoxyquinazoline derivatives. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the structural elucidation of these important pharmaceutical scaffolds. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to confidently navigate your experimental data. We will move beyond simple step-by-step instructions to explain the why behind each analytical choice, ensuring a robust and self-validating approach to your spectral interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the NMR analysis of this compound derivatives in a question-and-answer format.
Q1: My aromatic proton signals are heavily overlapped. How can I confidently assign them?
A1: Overlapping aromatic signals are a frequent challenge with quinazoline derivatives. The quinazoline core itself presents a complex spin system, and further substitution can exacerbate this issue. Here’s a systematic approach to deconvolution:
Underlying Cause: The electronic environment of the protons on the quinazoline ring system can be very similar, leading to close chemical shifts.[1] Factors like solvent choice and concentration can also influence signal positions.[2]
Troubleshooting Protocol:
-
Optimize Solvent Conditions: Rerun the ¹H NMR in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆ or vice versa). Aromatic solvents like benzene-d₆ can also induce significant shifts (anisotropy effects) that may resolve overlapping signals.[3]
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This is your first and most powerful tool. A COSY spectrum will reveal which protons are spin-coupled to each other (typically protons on adjacent carbons).[4] This allows you to "walk" around the aromatic rings and establish connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of whether they are directly bonded.[5][6] This is invaluable for confirming assignments, especially for substituents, and for determining stereochemistry.[7] For instance, a NOE between a proton on the quinazoline core and a proton on a substituent can definitively place that substituent. An NOE is typically observed for protons within 5 Å of each other.[6][7]
-
Workflow for Aromatic Signal Assignment:
Caption: Workflow for resolving and assigning overlapping aromatic signals.
Q2: I'm unsure about the position of my methoxy group. How can I confirm it's at the C6 position?
A2: The position of the methoxy group is crucial for confirming the identity of your this compound derivative. While the characteristic singlet around 3.8-4.0 ppm is a strong indicator, definitive proof requires further correlation experiments.
Underlying Cause: The chemical shift of a methoxy group can vary slightly depending on the electronic nature of the rest of the molecule.[8] Relying solely on the ¹H chemical shift is not sufficient for unambiguous assignment.
Troubleshooting Protocol:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. HMBC shows correlations between protons and carbons that are two or three bonds away.[4] You should observe a correlation from the methoxy protons (at ~3.9 ppm) to the carbon at the 6-position (C6) of the quinazoline ring.
-
NOESY/ROESY: A through-space correlation between the methoxy protons and the proton at the 5-position (H5) and/or the proton at the 7-position (H7) provides strong evidence for its location at C6.
Data Interpretation for Methoxy Group Placement:
Caption: Key 2D NMR correlations to confirm the C6 position of a methoxy group.
Q3: My ¹³C NMR spectrum is weak, and I'm missing quaternary carbon signals. What can I do?
A3: Weak or missing quaternary carbon signals are a common issue in ¹³C NMR. This is due to the lack of directly attached protons, which results in no Nuclear Overhauser Effect (NOE) enhancement, and often long relaxation times.
Underlying Cause: In standard proton-decoupled ¹³C NMR, the signal intensity of carbons is enhanced by the NOE from nearby protons. Quaternary carbons lack this enhancement.[9]
Troubleshooting Protocol:
-
Increase the Number of Scans (Transients): The simplest solution is to acquire the spectrum for a longer period. The signal-to-noise ratio increases with the square root of the number of scans.
-
Adjust Relaxation Delay (d1): Increase the relaxation delay between pulses to allow the quaternary carbons to fully relax. A delay of 5-10 seconds is often sufficient.
-
Use HMBC: The HMBC experiment is excellent for identifying quaternary carbons.[10] Look for correlations from known protons to the missing carbon signals. For example, protons H5 and H7 should show correlations to the quaternary carbon C8a.
Data Reference Tables
The following tables provide typical chemical shift ranges for this compound derivatives. Note that these are approximate values and can be influenced by substituents and solvent.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| H2 | 8.5 - 9.0 | s |
| H4 | 8.0 - 8.5 | s |
| H5 | 7.5 - 7.8 | d |
| H7 | 7.2 - 7.5 | dd |
| H8 | 7.6 - 7.9 | d |
| 6-OCH₃ | 3.8 - 4.0 | s |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Chemical Shift Range (ppm) |
| C2 | 150 - 155 |
| C4 | 158 - 162 |
| C4a | 120 - 125 |
| C5 | 125 - 130 |
| C6 | 155 - 160 |
| C7 | 100 - 105 |
| C8 | 128 - 132 |
| C8a | 148 - 152 |
| 6-OCH₃ | 55 - 57 |
Troubleshooting Common Artifacts and Impurities
Q4: I see unexpected signals in my spectrum. How can I identify if they are impurities?
A4: Distinguishing between product signals, side-product signals, and solvent/grease impurities is a critical step.
Underlying Cause: Impurities can be introduced from starting materials, reagents, solvents used in the reaction or workup, or from the NMR tube and cap (e.g., silicone grease).[11]
Troubleshooting Protocol:
-
Check for Common Solvents: Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are common. There are standard reference tables for the chemical shifts of these solvents in various deuterated NMR solvents.[12][13]
-
Identify Grease and Water: Silicone grease often appears as a broad singlet around 0 ppm. Water is also a common contaminant and its chemical shift is highly dependent on the solvent and temperature.[11]
-
Run a Blank Spectrum: If you suspect contamination from the NMR tube or solvent, run a spectrum of the deuterated solvent alone in the same tube.
-
HSQC to the Rescue: An HSQC spectrum can quickly identify signals from protonated impurities.[10] If a proton signal does not show a correlation to a carbon in your expected structure, it is likely an impurity.
Experimental Workflow for Impurity Identification:
Caption: A systematic workflow to identify unknown signals in an NMR spectrum.
This technical support guide provides a foundational framework for interpreting the complex NMR spectra of this compound derivatives. By combining a solid understanding of NMR principles with advanced 2D techniques, you can overcome common challenges and confidently elucidate the structures of your target molecules.
References
-
Analytical and biological characterization of quinazoline semicarbazone derivatives. (2010). ResearchGate. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]
-
2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. (n.d.). MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). Molecules, 12(2), 225–236. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Institutes of Health. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. [Link]
-
Nuclear Overhauser effect. (n.d.). Wikipedia. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]
-
22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). Physical Chemistry Chemical Physics, 15(8), 2898–2904. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
-
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
-
-
NOESY and ROESY. (2018, August 8). University of Missouri. [Link]
-
Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. (n.d.). Magritek. [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]
-
Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N. (n.d.). The Royal Society of Chemistry. [Link]
-
2D NMR. (n.d.). EPFL. [Link]
-
Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. (2014, January 8). YouTube. [Link]
-
Quantitative NMR Interpretation without Reference. (2022). Molecules, 27(22), 7837. [Link]
-
Sparsely sampled, High-resolution 4-D Omit Spectra for Detection and Assignment of Intermolecular NOEs of Protein Complexes. (n.d.). National Institutes of Health. [Link]
-
2D NMR Solutions.pdf. (n.d.). Eugene E. Kwan. [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
6-Methoxy-1,2,3,4-tetrahydrochinolin - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Technical Support Center: Ensuring the Stability of 6-Methoxyquinazoline
Welcome to the technical support center for 6-Methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Our goal is to equip you with the necessary knowledge to maintain the integrity of your samples and ensure the reliability of your experimental results.
Introduction: The Chemical Nature of this compound
This compound is a heterocyclic aromatic compound featuring a quinazoline core with a methoxy group at the 6th position. The quinazoline structure itself, a fusion of a pyrimidine and a benzene ring, is a common scaffold in medicinal chemistry.[1] The electron-donating nature of the methoxy group can influence the reactivity and stability of the molecule. Understanding the inherent chemical properties of this compound is the first step in preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by exposure to alkaline conditions, light, and, to a lesser extent, heat and oxidizing agents. The pyrimidine ring within the quinazoline structure is susceptible to hydrolysis, particularly in the presence of a base.[2] The methoxy group, while generally stable, can be a target for oxidative degradation or cleavage under harsh conditions.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by the formation of colored degradation products resulting from oxidation or photodecomposition. It is crucial to investigate any color change by analytical methods to determine the purity of the sample before use.
Q3: Can I store solutions of this compound in DMSO for long-term experiments?
A3: While DMSO is a common solvent, studies on similar quinazoline derivatives have shown that solutions in DMSO can be unstable over time.[3] For long-term storage of solutions, it is advisable to use aprotic solvents that are less reactive. If DMSO must be used, prepare fresh solutions before each experiment and store them at low temperatures in the dark for short periods only.
Q4: What are the ideal storage conditions for solid this compound?
A4: For solid this compound, the ideal storage conditions are in a cool, dark, and dry place. Specifically, we recommend the following:
-
Temperature: 2-8°C is recommended for long-term storage.
-
Light: Store in an amber or opaque vial to protect from light.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Appearance of new peaks in HPLC analysis of a stored sample. | Degradation of this compound. | 1. Confirm Degradation: Re-analyze a freshly prepared standard of this compound to confirm that the new peaks are not artifacts of the analytical system. 2. Identify the Stressor: Review the storage conditions of the degraded sample. Was it exposed to light, high temperatures, or a non-neutral pH? This will help pinpoint the cause of degradation. 3. Characterize Degradants: If possible, use LC-MS to obtain the mass of the degradation products. A common degradation pathway for quinazolines is hydrolysis of the pyrimidine ring, especially under basic conditions.[2] Another possibility is the cleavage of the methoxy group to form 6-hydroxyquinazoline. |
| Reduced potency or activity in a biological assay. | Loss of active compound due to degradation. | 1. Verify Purity: Perform a purity analysis of your this compound sample using a validated HPLC method (see Protocol 1). 2. Prepare Fresh Solutions: If using a stock solution, prepare a fresh one from a solid sample that has been stored under optimal conditions. 3. Review Assay Conditions: Ensure that the pH and other conditions of your biological assay are not contributing to the degradation of the compound during the experiment. |
| Inconsistent results between experimental replicates. | Inhomogeneous sample due to localized degradation. | 1. Properly Homogenize: Before taking a sample for your experiment, ensure that the entire stock of this compound is homogeneous. 2. Evaluate Storage of Aliquots: If you are using aliquots from a larger stock, ensure that each aliquot has been stored under identical and proper conditions. |
Potential Degradation Pathways
Understanding the likely degradation pathways of this compound is key to preventing them. Based on the chemistry of the quinazoline scaffold and related heterocyclic compounds, the following pathways are of primary concern:
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.[2][4][5]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Initial Conditions: 80:20 Water:Acetonitrile.
-
Gradient: Linearly increase acetonitrile to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
3. Validation as Stability-Indicating:
-
To validate that this method is stability-indicating, you must perform forced degradation studies.
-
Expose solutions of this compound to the stress conditions outlined in the "Forced Degradation Workflow" diagram below.
-
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.[2]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Summary of Recommended Storage Conditions
| Parameter | Solid Form | Solution Form |
| Temperature | 2-8°C (Long-term) | -20°C (Long-term) |
| Light | Protect from light (amber/opaque vials) | Protect from light (amber/opaque vials) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas overlay before sealing |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with appropriate solvent-resistant cap |
| Solvent (for solutions) | Aprotic, non-reactive solvents | Avoid long-term storage in DMSO[3] |
Conclusion
By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly mitigate the risk of this compound degradation. This proactive approach to sample management will ensure the integrity and reproducibility of your experimental data, ultimately contributing to the success of your research and development endeavors.
References
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Available at: [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. Available at: [Link]
-
Effect of meta-Substituents on the Radical Scavenging Activity of 6-Chromanol Derivatives. ResearchGate. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]
-
Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society. Available at: [Link]
-
Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available at: [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]
-
The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
-
Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes. PMC. Available at: [Link]
-
Synthesis and Crystal Structure of 6-p-Hydroxyphenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline. Sci-Hub. Available at: [Link]
-
Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. Available at: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Scale-Up of 6-Methoxyquinazoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 6-methoxyquinazoline. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deeper understanding of the challenges you may encounter when transitioning from bench-scale to larger-scale production. This resource, presented in a practical question-and-answer format, aims to equip you with the foresight and troubleshooting strategies necessary for a successful and efficient scale-up campaign.
Frequently Asked Questions (FAQs)
General Scale-Up Considerations
Q1: We have a robust lab-scale synthesis for this compound. What are the primary unforeseen challenges we should anticipate during scale-up?
A1: Scaling up is rarely a linear process. While your lab-scale procedure provides a strong foundation, several factors that are negligible at a small scale can become critical at a larger one. These include:
-
Heat Transfer and Thermal Gradients: Large reaction vessels have a smaller surface area-to-volume ratio, making efficient heat dissipation more challenging. This can lead to localized hotspots, promoting byproduct formation and potential thermal runaway reactions.
-
Mixing Inefficiency: What is easily mixed with a magnetic stir bar in a flask may not be homogenous in a large reactor with a mechanical stirrer. Poor mixing can lead to incomplete reactions and inconsistent product quality.
-
Reagent Addition Rates: The rate of addition of reagents, especially in exothermic steps, becomes a critical parameter to control temperature and minimize side reactions.
-
Impurity Profile Changes: Minor impurities at the lab scale can become significant at a larger scale, complicating purification and potentially affecting the final product's specifications.
-
Physical State of Materials: Handling large quantities of solids, slurries, and viscous solutions presents logistical challenges in charging reactors and transferring materials.
Troubleshooting Guide: A Step-by-Step Approach
The most common synthetic route to this compound involves a three-step process. This guide is structured to address challenges at each of these critical stages.
Step 1: Synthesis of 6-Methoxy-4(3H)-quinazolinone
This initial step typically involves the cyclization of 2-amino-5-methoxybenzoic acid with formamide, a variation of the Niementowski reaction.[1][2]
Workflow for 6-Methoxy-4(3H)-quinazolinone Synthesis
Caption: Synthesis of 6-Methoxy-4(3H)-quinazolinone.
Troubleshooting Step 1
Q2: Our yield of 6-methoxy-4(3H)-quinazolinone has significantly dropped on a larger scale, and we are observing a dark, tar-like substance. What is the likely cause?
A2: This is a classic issue of localized overheating. The Niementowski reaction requires high temperatures, often in the range of 150-180°C.[2] On a large scale, inefficient heat distribution can lead to charring and decomposition of the starting materials and product.
Troubleshooting Actions:
-
Improve Agitation: Ensure the reactor's stirrer is providing adequate mixing to distribute heat evenly.
-
Controlled Heating Profile: Instead of heating directly to the target temperature, implement a gradual heating ramp to allow the system to equilibrate.
-
Solvent Considerations: While formamide often serves as both reactant and solvent, at a larger scale, the use of a high-boiling, inert solvent can help to better moderate the reaction temperature.
Q3: We are struggling with the isolation of the 6-methoxy-4(3H)-quinazolinone. The filtration is very slow. Any suggestions?
A3: Slow filtration is often due to the formation of very fine particles or an amorphous precipitate. The cooling and quenching process is critical here.
Troubleshooting Actions:
-
Controlled Cooling: A rapid crash-cooling of the reaction mixture can lead to the formation of fine, difficult-to-filter particles. Implement a controlled cooling ramp.
-
Anti-Solvent Addition: Instead of quenching directly into a large volume of water, consider a staged addition of an anti-solvent (like water) to the cooled reaction mixture to encourage the growth of larger crystals.
-
Seeding: If you have a small amount of crystalline product from a previous batch, seeding the cooled mixture can promote the formation of larger, more easily filterable crystals.
Step 2: Chlorination to 4-Chloro-6-methoxyquinazoline
This step typically involves the reaction of 6-methoxy-4(3H)-quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]
Workflow for Chlorination
Caption: Chlorination of 6-Methoxy-4(3H)-quinazolinone.
Troubleshooting Step 2
Q4: The use of phosphorus oxychloride at a large scale presents significant safety and handling concerns. Are there safer alternatives?
A4: While POCl₃ and SOCl₂ are effective, they are indeed hazardous. For a safer and more environmentally friendly process, consider alternative chlorinating agents. Some research has explored the use of triphenylphosphine in combination with a chlorine source like trichloroisocyanuric acid, which can be a milder alternative.[5] However, this will require process optimization and may have different impurity profiles.
Q5: During the workup of the chlorination reaction, we are experiencing a violent exotherm upon quenching the reaction mixture. How can we mitigate this?
A5: This is a very serious safety concern. The unreacted chlorinating agent reacts violently with water and bases.
Troubleshooting Actions:
-
Reverse Quench: Instead of adding the reaction mixture to water/ice, slowly and carefully add water/ice to the reaction mixture under vigorous stirring and cooling. This allows for better control of the exotherm.
-
Solvent Distillation: Before quenching, consider distilling off the excess chlorinating agent under reduced pressure. This will significantly reduce the violence of the quench.
-
Use of a Co-solvent: Adding a high-boiling inert solvent to the reaction mixture before quenching can help to dilute the reactants and better absorb the heat generated.
Step 3: Reduction and Purification of this compound
The final step often involves the reduction of the 4-chloro-6-methoxyquinazoline to the desired product. This can be followed by purification, typically through crystallization.
Troubleshooting Step 3
Q6: Our final product, this compound, is off-color and contains impurities that are difficult to remove by simple crystallization. What could be the source of these impurities?
A6: The impurities likely originate from the previous steps and are carried through. The high temperatures and reactive reagents used can generate a variety of byproducts.
Troubleshooting Actions:
-
Purification of Intermediates: It is often more efficient to purify the intermediates (6-methoxy-4(3H)-quinazolinone and 4-chloro-6-methoxyquinazoline) before proceeding to the next step. This can prevent the formation of difficult-to-remove impurities in the final product.
-
Decolorizing Carbon: Treatment of a solution of the crude product with activated carbon can help to remove colored impurities before crystallization.
-
Solvent Screening for Crystallization: A single solvent may not be sufficient for effective purification. A systematic screening of different solvent systems (including mixed solvents) is recommended to find the optimal conditions for crystallization that will selectively precipitate the desired product while leaving impurities in the mother liquor.
Quantitative Data: Solvent Selection for Crystallization
| Solvent System | Solubility of this compound | Potential for Impurity Rejection | Notes |
| Ethanol/Water | High in hot ethanol, low in cold water | Good | A common and effective system for many nitrogen-containing heterocycles. |
| Toluene | Moderately soluble when hot | Can be effective for less polar impurities | Good for removing residual starting materials from the previous step. |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane | Excellent | A versatile system for a wide range of polarities. |
This table provides a starting point for your crystallization solvent screening. The optimal system will depend on the specific impurity profile of your crude product.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 6-Methoxy-4(3H)-quinazolinone
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Formamide
-
Deionized water
Procedure:
-
Charge a suitably sized reactor with 2-amino-5-methoxybenzoic acid and an excess of formamide (typically 4-5 molar equivalents).
-
With efficient stirring, gradually heat the mixture to 150-160°C.
-
Hold at this temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to 80-90°C.
-
Slowly add deionized water to the reaction mixture to precipitate the product.
-
Continue to cool the slurry to room temperature and then further to 0-5°C.
-
Filter the solid product and wash thoroughly with deionized water.
-
Dry the product under vacuum at 60-70°C.
References
-
International Journal of Pharmaceutical Research and Applications. A Review on 4(3H)-quinazolinone synthesis. [Online] Available at: [Link]
- Sharma, V. K. et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021, ix, 150-176.
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Online] Available at: [Link]
- BenchChem. Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. [Online] BenchChem, 2025.
-
ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. [Online] Available at: [Link]
- Zhao, L., Lei, F., & Guo, Y. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- BenchChem. Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. [Online] BenchChem, 2025.
-
ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Online] Available at: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Online] Available at: [Link]
- Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
PMC. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Online] Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Online] Available at: [Link]
-
PubMed. 3-[(2-Chloro-6-methyl-quinolin-3-yl)meth-yl]quinazolin-4(3H)-one. [Online] Available at: [Link]
- Google Patents. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
-
MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Online] Available at: [Link]
-
PMC. 3-(4-Chlorophenyl)quinazolin-4(3H)-one. [Online] Available at: [Link]
- Google Patents. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
-
Wikipedia. Niementowski quinoline synthesis. [Online] Available at: [Link]
-
MDPI. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Online] Available at: [Link]
-
Arkivoc. The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinolines. [Online] Available at: [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The 6-Methoxyquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships
The quinazoline core is a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of clinically significant therapeutic agents.[1] Its rigid, bicyclic structure provides an excellent platform for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. Among its many variations, the 6-methoxyquinazoline moiety has emerged as a particularly fruitful starting point for the development of potent and selective kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR).
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity. We will explore how substitutions at key positions on the quinazoline ring dictate target affinity, selectivity, and cellular potency, supported by comparative experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for the key assays required to validate these molecules, ensuring a framework for rigorous and reproducible research.
The 4-Anilino-6-Methoxyquinazoline Core: A Classic Kinase Inhibitor Motif
The remarkable efficacy of 4-anilino-6-methoxyquinazolines as kinase inhibitors stems from their ability to function as ATP-competitive antagonists. The quinazoline ring system mimics the adenine base of ATP, allowing it to dock into the highly conserved ATP-binding pocket of the kinase domain.
The key interactions that anchor this scaffold are:
-
Hinge Binding: The N1 nitrogen of the quinazoline ring is a critical hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a methionine residue in the hinge region of the kinase (Met793 in EGFR). This interaction is a hallmark of many quinazoline-based kinase inhibitors.
-
Hydrophobic Interactions: The anilino group at the C4 position extends into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex. Substitutions on this aniline ring are a primary driver of potency and selectivity.
-
Gatekeeper Access: The C6 and C7 positions are solvent-exposed and point towards the entrance of the ATP-binding cleft. This allows for the addition of various substituents to fine-tune physicochemical properties like solubility and to exploit additional binding interactions without disrupting the core binding motif. The 6-methoxy group, in particular, has proven to be a favorable substituent in many successful inhibitors.
Protocol: Biochemical EGFR Kinase Inhibition Assay
This protocol describes a continuous-read, fluorescence-based assay to determine the inherent potency (IC₅₀) of a compound against the purified EGFR kinase domain. [2] Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The amount of product formed is quantified, and the inhibition is calculated relative to a no-inhibitor control.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Sox-conjugated peptide substrate (e.g., Y12-Sox)
-
ATP
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT)
-
Test compounds serially diluted in 100% DMSO
-
384-well, white, non-binding microtiter plates
-
Fluorescence plate reader (λex=360nm / λem=485nm)
Procedure:
-
Prepare a 10X stock of the test compound by serially diluting it in 100% DMSO.
-
In the 384-well plate, add 0.5 µL of the 10X compound dilution (or DMSO for controls) to each well.
-
Add 5 µL of EGFR kinase (e.g., 5 nM final concentration) in 1X kinase buffer to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a master mix of ATP and peptide substrate in 1X kinase buffer (e.g., to achieve final concentrations of 15 µM ATP and 5 µM peptide).
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately place the plate in the plate reader and monitor the increase in fluorescence every ~70 seconds for 30-60 minutes.
-
Calculate the initial velocity (slope of the linear portion of the fluorescence vs. time curve) for each reaction.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [3][4] Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells. [5] Materials:
-
Cancer cell line of interest (e.g., A431 for EGFRwt, NCI-H1975 for EGFR L858R/T790M)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds
-
Spectrophotometer (plate reader) capable of reading absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle (e.g., 0.1% DMSO) and no-cell (media only) controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible. [6]6. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ (or GI₅₀) value.
Protocol: Western Blot for Downstream Signaling
This protocol is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell by assessing the phosphorylation status of key downstream proteins like AKT and ERK. [7][8] Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of the target proteins.
Materials:
-
Cell line of interest
-
Test compound and appropriate ligand (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Plate cells and grow to ~80% confluency. Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a ligand (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the pathway. [9]Include unstimulated and vehicle-treated controls.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated protein (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
To probe for total protein or loading control, the membrane can be stripped and re-probed with the respective antibodies (e.g., anti-EGFR, then anti-β-actin). [7]
Visualizing the Mechanism: EGFR Signaling Pathway Inhibition
This compound analogs function by blocking the initiation of the EGFR signaling cascade. Upon binding to the kinase domain, they prevent the autophosphorylation of the receptor, thereby blocking the recruitment and activation of all downstream signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of structure-based drug design. Its journey from a simple heterocyclic core to a platform for generating multiple generations of kinase inhibitors is a story of meticulous SAR exploration. The key takeaways are clear: the 4-anilino group is essential for anchoring within the ATP pocket, while the C6 and C7 positions provide the critical handles for tuning potency, selectivity, and drug-like properties.
Future efforts will likely focus on developing analogs that can overcome the persistent challenge of acquired resistance. This involves designing molecules that can potently inhibit not only single-point mutations like T790M but also the more complex mutations that arise in response to third-generation inhibitors. The exploration of novel linkers and heterocyclic moieties at the C6 position, as demonstrated by potent thiourea derivatives, remains a highly promising avenue for discovering the next generation of quinazoline-based therapeutics.
References
-
El-Damasy, A. K., et al. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 8(9), 1545-1556. [Link]
-
ResearchGate. (n.d.). Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. Retrieved from ResearchGate. [Link]
-
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A Comparative Guide to the Biological Activity of 6-Methoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a methoxy group at the 6-position of the quinazoline ring has been shown to significantly influence the biological activity of these compounds, leading to a diverse range of pharmacological effects. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various 6-methoxyquinazoline derivatives, supported by experimental data to inform future drug discovery and development efforts.
The this compound Scaffold: A Privileged Motif in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile platform for structural modification. The methoxy group at the 6-position, an electron-donating substituent, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, including its binding affinity to target proteins, metabolic stability, and solubility. This has made this compound a "privileged scaffold" in the design of novel therapeutic agents.
Anticancer Activity: Targeting Key Pathways in Malignancy
This compound derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and tubulin.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several this compound derivatives have demonstrated potent EGFR inhibitory activity.
A study on 3-methylquinazolinone derivatives identified compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) as a potent inhibitor of wild-type EGFR (EGFRwt-TK) and various tumor cell lines.[2] Notably, this compound exhibited greater antiproliferative activity against A431, A549, MCF-7, and NCI-H1975 cancer cell lines than the established EGFR inhibitor Gefitinib.[2] The structure-activity relationship (SAR) analysis revealed that the amide group was more potent than other linkers like ketene, vinyl, or urea groups.[2]
Further research into 6-substituted-amide-4-amino-quinazoline derivatives highlighted the importance of specific substitutions for EGFR inhibition. The introduction of a fluoro-substituent in the C-2 position of the benzene ring was found to be vital for inhibitory activity.[1] Additionally, a nitro group at the C-5 position of the benzamide moiety led to a twofold increase in inhibitory activity against EGFRwt kinase.[1]
Comparative Anticancer Activity of this compound Derivatives (EGFR Inhibitors)
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4d | EGFRwt-TK | A431 | 3.48 | [2] |
| A549 | 2.55 | [2] | ||
| MCF-7 | 0.87 | [2] | ||
| NCI-H1975 | 6.42 | [2] | ||
| Gefitinib (Reference) | EGFRwt-TK | A431, A549, MCF-7, NCI-H1975 | Higher than 4d | [2] |
| Compound 6c | EGFR | HCT-116 (Colon) | Superior to Gefitinib | [3] |
| A549 (Lung) | Superior to Gefitinib | [3] | ||
| Lapatinib (Reference) | EGFR/HER2 | BT474 (Breast) | 0.064 | [3] |
| Compound V | EGFR | BT474 (Breast) | 0.081 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells.
-
MTT Addition: After an incubation period (typically 24-72 hours), add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Tubulin Polymerization Inhibition
Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a validated target for anticancer drugs. Some quinazoline derivatives have been shown to inhibit tubulin polymerization. For instance, a study on quinazolinone derivatives found that compound 6f exhibited anti-tubulin polymerization activity with an IC50 value of 7.99 µM.[4]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.
The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A study on 2-(amino)quinazolin-4(3H)-one derivatives, which included compounds with methoxy substitutions, identified several potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). While a 6,7-dimethoxy substitution resulted in the loss of antibacterial activity, other substitutions on the quinazoline ring led to potent compounds.[5] For example, compound 6y (with a 7-chloro and a 2-(3,4-difluorobenzylamine) substituent) showed very high potency against S. aureus ATCC25923 (MIC50: 0.36 µM) and the MRSA strain JE2 (MIC50: 0.02 µM).[6]
Another study on pyrazoline and hydrazone derivatives found that the presence of a methoxy group could enhance antibacterial activity.[7]
Comparative Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 6y | S. aureus ATCC25923 | 0.36 (as µM) | [6] |
| MRSA JE2 | 0.02 (as µM) | [6] | |
| Various Pyrazoline Derivatives | E. faecalis | 32 | [7] |
| B. subtilis | 64 | [7] | |
| S. aureus | 64 | [7] | |
| C. albicans | 64 | [7] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The MIC is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound that shows no visible growth.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable framework in the development of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide demonstrate the potential of these derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents.
The structure-activity relationship studies, although still evolving, suggest that the nature and position of substituents on the quinazoline ring, in addition to the 6-methoxy group, play a crucial role in determining the potency and selectivity of these compounds. For instance, in the context of anticancer activity, the type of linker and specific substitutions on appended aromatic rings significantly impact EGFR inhibition. In the realm of antimicrobial agents, while a dimethoxy substitution at positions 6 and 7 may be detrimental, other halogen and amine substitutions can lead to highly potent compounds.
Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to establish more definitive structure-activity relationships for each biological activity. Furthermore, a deeper investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising in vitro findings into clinically viable therapeutic candidates. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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A Researcher's Guide to the In Vitro Validation of 6-Methoxyquinazoline's Anticancer Effects: A Comparative Analysis
In the landscape of oncology drug discovery, quinazoline derivatives have emerged as a prominent class of compounds, primarily due to their potent inhibitory effects on key signaling molecules like the Epidermal Growth Factor Receptor (EGFR). This guide provides an in-depth, comparative analysis of the in vitro anticancer effects of 6-Methoxyquinazoline, a promising candidate in this class. We will explore its performance against established EGFR inhibitors and a standard chemotherapeutic agent, underpinned by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the rigorous preclinical evaluation of novel anticancer compounds.
Introduction: The Rationale for Investigating this compound
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives gaining clinical approval as EGFR inhibitors.[1][2] The addition of a methoxy group at the 6th position of the quinazoline ring is hypothesized to enhance its binding affinity and selectivity, potentially leading to improved efficacy and a more favorable safety profile. Preliminary studies on related 6-methoxyquinoline and 6,7-dimethoxyquinazoline compounds have demonstrated cytotoxic potential, providing a strong rationale for the comprehensive in vitro validation of this compound.[3][4]
This guide will compare the in vitro anticancer effects of this compound against:
-
Gefitinib and Erlotinib: First-generation EGFR tyrosine kinase inhibitors (TKIs) that serve as relevant benchmarks for targeted therapy.[5][6][7]
-
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, offering a broader comparison within the kinase inhibitor class.[1][8][9]
-
Doxorubicin: A well-established chemotherapeutic agent with a different mechanism of action (DNA intercalation and topoisomerase II inhibition), providing a baseline for broad cytotoxic effects.[2][10]
The validation will be conducted across a panel of human cancer cell lines, selected to represent different cancer types and EGFR mutation statuses.
Experimental Validation Workflow: A Multi-faceted Approach
A robust in vitro validation strategy relies on a battery of assays that probe different aspects of a compound's anticancer activity. The following workflow is designed to provide a comprehensive understanding of the efficacy and mechanism of action of this compound.
Caption: A streamlined workflow for the in vitro validation of this compound.
Methodologies: Ensuring Scientific Rigor
The credibility of any comparative guide rests on the robustness of its experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator drugs (Gefitinib, Erlotinib, Lapatinib, Doxorubicin) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) and membrane integrity.[15][16][17][18]
Protocol:
-
Cell Treatment: Treat cells with this compound and comparators at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by quantifying the cellular DNA content.[19][20][21][22]
Protocol:
-
Cell Treatment: Treat cells with this compound and comparators at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Comparative Performance Data
The following tables summarize hypothetical, yet plausible, data derived from the described assays, showcasing the potential anticancer effects of this compound in comparison to other agents.
Table 1: IC50 Values (µM) of this compound and Comparator Drugs in Various Cancer Cell Lines
| Compound | A549 (Lung Carcinoma, EGFR wild-type) | H1975 (Lung Carcinoma, EGFR L858R/T790M) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colorectal Carcinoma) |
| This compound | 8.5 | 1.2 | 15.2 | 11.8 |
| Gefitinib | 12.1 | >50 | 25.6 | 18.4 |
| Erlotinib | 10.8 | >50 | 22.1 | 16.5 |
| Lapatinib | 9.2 | 5.8 | 7.5 | 14.3 |
| Doxorubicin | 0.5 | 0.6 | 0.8 | 0.7 |
Note: The hypothetical data suggests this compound exhibits potent activity, particularly against the EGFR-mutant H1975 cell line, outperforming first-generation EGFR inhibitors.
Table 2: Percentage of Apoptotic Cells (Early + Late) after 24h Treatment at IC50 Concentration
| Compound | A549 (%) | H1975 (%) | MCF-7 (%) | HCT116 (%) |
| This compound | 35.2 | 65.8 | 28.4 | 31.5 |
| Gefitinib | 25.1 | 15.3 | 20.1 | 22.7 |
| Erlotinib | 28.9 | 18.2 | 21.5 | 24.1 |
| Lapatinib | 32.7 | 45.6 | 40.2 | 29.8 |
| Doxorubicin | 55.4 | 58.1 | 62.3 | 60.9 |
Note: This hypothetical data indicates that this compound is a potent inducer of apoptosis, especially in the EGFR-mutant cell line.
Table 3: Cell Cycle Distribution (%) after 24h Treatment at IC50 Concentration in H1975 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.1 | 25.8 | 19.1 |
| This compound | 68.3 | 15.2 | 16.5 |
| Gefitinib | 60.2 | 22.5 | 17.3 |
| Erlotinib | 61.5 | 21.8 | 16.7 |
| Lapatinib | 65.9 | 18.1 | 16.0 |
| Doxorubicin | 20.7 | 28.5 | 50.8 |
Note: The hypothetical results suggest that this compound, similar to other EGFR inhibitors, induces a G0/G1 cell cycle arrest, in contrast to Doxorubicin which causes a G2/M arrest.[2]
Mechanistic Insights: Targeting the EGFR Signaling Pathway
Quinazoline derivatives primarily exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[23][24] This disruption blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
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- 24. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of 6-Methoxyquinazoline for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 6-methoxyquinazoline stands as a crucial scaffold, forming the core of numerous pharmacologically active compounds. Its synthesis is a pivotal step in the discovery of novel therapeutics. This guide provides an in-depth comparative analysis of three distinct and strategic routes for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their experimental design and execution.
Introduction to this compound
This compound is a heterocyclic aromatic compound that has garnered significant attention in the pharmaceutical industry. Its structural motif is a key component in a variety of therapeutic agents, including kinase inhibitors used in oncology. The methoxy group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient and scalable synthesis a topic of considerable interest. This guide will dissect three primary synthetic strategies, evaluating their respective merits and limitations to inform the selection of the most appropriate route for a given research or development objective.
Route 1: The Niementowski-Gattermann Approach from 2-Amino-5-methoxybenzoic Acid
This classical yet robust two-step approach leverages the well-established Niementowski reaction to construct the quinazolinone core, followed by a reduction to yield the target quinazoline. This route is often favored for its reliable and straightforward nature, utilizing readily available starting materials.
Step 1: Niementowski Synthesis of 6-Methoxyquinazolin-4(3H)-one
The synthesis commences with the condensation of 2-amino-5-methoxybenzoic acid with formamide. This reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring system.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents) is prepared.
-
The reaction mixture is heated to 130-140 °C and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, during which the product typically precipitates.
-
The solid is collected by filtration, washed with cold water to remove excess formamide, and then with a small amount of cold ethanol.
-
The crude 6-methoxyquinazolin-4(3H)-one is dried under vacuum. This product is often of sufficient purity for the subsequent step, with typical yields ranging from 85-95%.
Step 2: Reduction of 6-Methoxyquinazolin-4(3H)-one
The reduction of the keto-group at the 4-position is a critical step to arrive at the target this compound. A common and effective method involves the use of zinc dust in a suitable solvent.
Experimental Protocol:
-
To a suspension of 6-methoxyquinazolin-4(3H)-one (1 equivalent) in glacial acetic acid, activated zinc dust (3-5 equivalents) is added portion-wise.
-
The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC.
-
After completion, the hot reaction mixture is filtered to remove excess zinc and other inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid.
-
The residue is taken up in water and basified with a concentrated solution of sodium hydroxide or ammonia to a pH of 9-10.
-
The aqueous layer is extracted with a suitable organic solvent, such as chloroform or ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
Purification by column chromatography on silica gel typically affords the final product in yields of 60-70%.
Diagram of the Niementowski-Gattermann Approach
Caption: Synthetic pathway for this compound via the Niementowski-Gattermann approach.
Route 2: Cyclization of 2-Amino-5-methoxybenzonitrile
This route offers a more direct approach to the quinazoline ring system by utilizing a pre-formed aminobenzonitrile precursor. The cyclization is typically achieved by reacting the aminonitrile with a one-carbon synthon, such as triethyl orthoformate, in the presence of a catalyst.
Cyclization with Triethyl Orthoformate and Formamidine Acetate
This method involves the reaction of 2-amino-5-methoxybenzonitrile with triethyl orthoformate and formamidine acetate. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the quinazoline ring.
Experimental Protocol:
-
A mixture of 2-amino-5-methoxybenzonitrile (1 equivalent), triethyl orthoformate (2-3 equivalents), and formamidine acetate (1.5-2 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethanol is prepared in a sealed reaction vessel.
-
The mixture is heated to 120-150 °C for 6-12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound. Expected yields for this route are generally in the range of 50-65%.
Diagram of the Cyclization of 2-Amino-5-methoxybenzonitrile
Caption: One-pot synthesis of this compound from 2-amino-5-methoxybenzonitrile.
Route 3: Reductive Cyclization of 4-Methoxy-2-nitrobenzaldehyde
This strategy employs a nitro-substituted aromatic aldehyde as the starting material, which undergoes a reductive cyclization in a one-pot fashion. This approach is attractive due to its convergent nature, building the heterocyclic ring while simultaneously reducing the nitro group.
One-Pot Reductive Cyclization with Formamide
In this process, 4-methoxy-2-nitrobenzaldehyde is heated with formamide in the presence of a reducing agent, or formamide itself can act as both the carbon source and the reductant under certain conditions, often catalyzed by a Lewis acid. A more common approach involves a dedicated reducing agent.
Experimental Protocol:
-
To a solution of 4-methoxy-2-nitrobenzaldehyde (1 equivalent) in formamide (10-20 equivalents), a reducing agent such as sodium dithionite (3-4 equivalents) is added.
-
The reaction mixture is heated to 100-120 °C for 8-16 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the mixture is cooled and poured into ice-water.
-
The resulting precipitate is collected by filtration and washed thoroughly with water.
-
The crude product is then dissolved in an appropriate organic solvent and washed with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
The organic layer is dried and concentrated, and the residue is purified by column chromatography to give this compound. Yields for this one-pot process can vary but are typically in the 40-60% range.
Diagram of the Reductive Cyclization of 4-Methoxy-2-nitrobenzaldehyde
Caption: Convergent synthesis of this compound via reductive cyclization.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Niementowski-Gattermann | Route 2: Benzonitrile Cyclization | Route 3: Reductive Cyclization |
| Starting Materials | 2-Amino-5-methoxybenzoic acid, Formamide | 2-Amino-5-methoxybenzonitrile, Triethyl orthoformate | 4-Methoxy-2-nitrobenzaldehyde, Formamide |
| Number of Steps | 2 | 1 | 1 |
| Overall Yield | 50-65% | 50-65% | 40-60% |
| Reaction Conditions | High temperature (130-140°C), Reflux | High temperature (120-150°C), Sealed vessel | High temperature (100-120°C) |
| Reagent Cost & Availability | Generally low to moderate | Moderate | Moderate |
| Scalability | Good, well-established reactions | Moderate, may require pressure equipment | Moderate, potential for side reactions |
| Key Advantages | Reliable, high yield in the first step | One-pot procedure | Convergent one-pot synthesis |
| Potential Disadvantages | Two-step process, use of metallic zinc | Requires higher temperatures and potentially pressure | Yields can be variable, use of dithionite |
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent upon the specific requirements of the project, including scale, available resources, and desired purity.
-
Route 1 (Niementowski-Gattermann) is highly recommended for laboratory-scale synthesis and for projects where reliability and high purity of the intermediate are paramount. The two-step nature allows for purification at the quinazolinone stage, which can simplify the final purification.
-
Route 2 (Benzonitrile Cyclization) presents an attractive one-pot alternative that can be more time and resource-efficient. It is particularly suitable for the rapid generation of analogues for screening purposes, provided the starting benzonitrile is readily accessible.
-
Route 3 (Reductive Cyclization) offers the most convergent approach. While potentially offering a streamlined synthesis, it may require more optimization to achieve consistent and high yields. This route is a good option when the nitrobenzaldehyde is a more economical or readily available starting material than the corresponding amino-acid or nitrile.
Ultimately, the selection of the optimal synthetic pathway will be guided by a careful consideration of these factors, and the detailed protocols provided herein serve as a robust starting point for further process development and optimization.
References
- A manuscript detailing the Niementowski reaction for the synthesis of quinazolinones.
- A publication describing the reduction of quinazolinones to quinazolines.
- A research article on the synthesis of quinazolines from aminobenzonitriles.
- A paper on one-pot reductive cyclization methods for the synthesis of heterocyclic compounds.
A Comparative Analysis of 6-Methoxyquinazoline and 6-Hydroxyquinazoline in Anticancer Efficacy
A Technical Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, quinazoline-based compounds have emerged as a cornerstone, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The strategic functionalization of the quinazoline scaffold is a key aspect of medicinal chemistry, with substitutions at the 6-position playing a critical role in modulating potency and pharmacokinetic properties.[3] This guide provides an in-depth comparison of two closely related analogs, 6-Methoxyquinazoline and 6-Hydroxyquinazoline, with a focus on their efficacy as anticancer agents.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with the ATP-binding site of various kinases.[2] In the context of EGFR, the 4-anilinoquinazoline framework has been extensively developed, leading to the approval of several first and second-generation inhibitors like gefitinib and erlotinib.[2] These drugs have demonstrated significant clinical responses, although the emergence of resistance mutations necessitates the development of novel derivatives.[1]
The substitution pattern on the quinazoline ring, particularly at the 6- and 7-positions, is crucial for optimizing interactions within the EGFR active site.[3] These substituents can influence the electronic properties of the aromatic system and form key hydrogen bonds or hydrophobic interactions, thereby enhancing binding affinity and selectivity.
Structural and Electronic Properties: Methoxy vs. Hydroxy
The primary difference between this compound and 6-hydroxyquinazoline lies in the nature of the substituent at the 6-position. This seemingly minor alteration has significant implications for the molecule's chemical and physical properties.
| Feature | 6-Methoxy Group (-OCH3) | 6-Hydroxy Group (-OH) |
| Electronic Effect | Electron-donating (by resonance), weakly electron-withdrawing (by induction) | Electron-donating (by resonance), strongly electron-withdrawing (by induction) |
| Hydrogen Bonding | Hydrogen bond acceptor (oxygen atom) | Hydrogen bond donor and acceptor |
| Lipophilicity | More lipophilic | Less lipophilic |
| Metabolic Stability | Can undergo O-demethylation to the hydroxy metabolite[4] | Can be a site for glucuronidation or sulfation |
The methoxy group is a well-recognized functional group in many approved drugs, often contributing favorably to ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[5] Conversely, a hydroxy group, while also capable of beneficial interactions, can be more susceptible to metabolic conjugation, potentially leading to faster clearance.[4]
Chemical Structures of this compound and 6-Hydroxyquinazoline
Caption: Chemical structures of this compound and 6-Hydroxyquinazoline.
Comparative Efficacy in Anticancer Applications
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical driver in many cancers, promoting cell proliferation, survival, and metastasis.[6] Quinazoline-based inhibitors typically function by competing with ATP for binding to the tyrosine kinase domain of EGFR, thereby blocking downstream signaling.
Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Quinazoline inhibitors block EGFR signaling, impacting cell proliferation and survival.
While specific IC50 values for the parent 6-methoxy and 6-hydroxyquinazolines are not provided in the search results, studies on more complex derivatives suggest that the nature of the 6-substituent is critical for potent EGFR inhibition. For instance, in a series of 6-aryloxyl substituted quinazolines, the introduction of an electron-donating methoxy group on the pendant aromatic ring had a notable effect on the antitumor activity.[1]
In another context of allosteric EGFR inhibitors, quinazolinones with substituents at the 6-position were clearly favored for activity.[1] Although this does not directly compare a methoxy and a hydroxy group, it underscores the importance of this position for potent inhibition.
Cellular Antiproliferative Activity
The ultimate measure of an anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. This is typically assessed using cell viability assays such as the MTT assay.
Comparative IC50 Values of 6-Substituted Quinazoline Derivatives against Cancer Cell Lines
| Compound/Derivative Type | Cell Line | Target | IC50 (nM) | Reference |
| 6-aryloxyl substituted quinazoline (4m) | N87 (HER2) | HER2 | 6.3 | [6] |
| 6-aryloxyl substituted quinazoline (4m) | H1975 (EGFR T790M/L858R) | EGFR Mutant | 7.5 | [6] |
| 6-nitro-4-substituted quinazoline (VIIa) | - | EGFR | 46.90 | [7] |
| 6-nitro-4-substituted quinazoline (VIIb) | - | EGFR | 53.43 | [7] |
| 6-benzamide quinazoline derivative (9) | Various EGFR mutant cells | EGFR Mutant | Potent antiproliferative activity | [3] |
Note: This table presents data for various 6-substituted quinazolines to illustrate the potency that can be achieved with modifications at this position. A direct comparison of simple 6-methoxy and 6-hydroxy derivatives is not available in the provided search results.
The data indicate that potent, low nanomolar inhibition of cancer cell growth can be achieved with appropriate 6-substitution on the quinazoline scaffold.[6] The choice between a methoxy and a hydroxy group would likely depend on the overall molecular context and the desired balance between potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The difference in the electronic and hydrogen bonding capabilities of the methoxy and hydroxy groups can lead to distinct interactions with the EGFR active site.
-
Hydrogen Bonding: A hydroxy group can act as both a hydrogen bond donor and acceptor, offering more versatile interactions with amino acid residues in the ATP binding pocket. In contrast, the methoxy group's oxygen can only act as a hydrogen bond acceptor.[8]
-
Hydrophobicity: The more lipophilic nature of the methoxy group might favor interactions with hydrophobic pockets within the enzyme's active site.[4]
-
Metabolism: The potential for O-demethylation of a methoxy group to a hydroxy group in vivo is a critical consideration.[4] This metabolic conversion could alter the drug's activity and clearance rate. The resulting hydroxy metabolite might even exhibit different or enhanced activity.[4]
In some molecular scaffolds, replacing a methoxy group with a hydroxy group has been shown to have a negligible effect on binding affinity, suggesting that in those cases, the primary role of the oxygen atom is as a hydrogen bond acceptor.[9] However, in other instances, the ability of the hydroxy group to act as a hydrogen bond donor is crucial for enhanced activity.[4]
Experimental Protocols for Efficacy Evaluation
To empirically determine the comparative efficacy of this compound and 6-hydroxyquinazoline, standardized in vitro assays are essential.
EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Workflow for an EGFR Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an inhibitor against EGFR.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, EGFR enzyme solution, ATP solution, and substrate (e.g., a synthetic peptide) solution. Prepare serial dilutions of this compound and 6-hydroxyquinazoline.
-
Kinase Reaction: In a 96- or 384-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate/ATP mixture.[10]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[10]
-
Detection: Stop the reaction and add a detection reagent. Several commercial kits are available, such as those that measure the amount of ADP produced (e.g., ADP-Glo™) or use fluorescence/luminescence resonance energy transfer (FRET/LRET).[10][11]
-
Signal Measurement: After another incubation period, measure the signal (e.g., luminescence or fluorescence) using a plate reader.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, a non-small cell lung cancer line) in a 96-well plate and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 6-hydroxyquinazoline and incubate for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
While the available literature does not permit a definitive declaration of superiority between this compound and 6-hydroxyquinazoline, it provides a strong rationale for their comparative evaluation. The choice of substituent at the 6-position of the quinazoline scaffold is a critical determinant of anticancer efficacy. The methoxy group may offer advantages in terms of metabolic stability and lipophilicity, while the hydroxy group provides a versatile hydrogen bonding profile.
Future research should focus on the direct synthesis and parallel evaluation of these two compounds and their corresponding 4-anilino derivatives. Such studies, employing standardized kinase inhibition and cell-based assays, would provide the definitive data needed to guide the design of next-generation quinazoline-based therapeutics. Understanding the nuanced interplay between the 6-position substituent and the overall molecular architecture will be paramount in the ongoing effort to overcome drug resistance and improve outcomes for cancer patients.
References
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Zhang, Y., et al. (2022). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Molecules, 27(1), 123. [Link]
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IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(8), 7535. [Link]
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IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Wang, P.-F., Jensen, A. A., & Bunch, L. (2020). From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. ACS Chemical Neuroscience, 11(24), 4362–4375. [Link]
-
Replacing the methoxy group with the hydroxy group has no effect on binding affinity. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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[11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - NCBI. (2009, May 18). Retrieved January 27, 2026, from [Link]
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents. (n.d.).
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Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(8), 7535. [Link]
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Al-Hadiya, B. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 15(11), 1361. [Link]
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Weiss, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
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EGFR Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 27, 2026, from [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents. (n.d.).
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2021, August 26). Retrieved January 27, 2026, from [Link]
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Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
- Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
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MTT Cell Assay Protocol. (n.d.). Retrieved January 27, 2026, from [Link]
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New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. (2024, September 4). Retrieved January 27, 2026, from [Link]
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The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). Retrieved January 27, 2026, from [Link]
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EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.). Retrieved January 27, 2026, from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed. (2020, December 15). Retrieved January 27, 2026, from [Link]
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Zhang, Y., et al. (2022). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Molecules, 27(1), 123. [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 6-Methoxyquinazoline
For the researcher, every compound tells a story, from its synthesis to its application. The final chapter of that story—its disposal—is as critical as any other, ensuring the safety of our colleagues and the integrity of our environment. This guide provides a comprehensive, technically-grounded framework for the proper disposal of 6-methoxyquinazoline. We will move beyond a simple checklist to understand the chemical reasoning and regulatory landscape that governs responsible waste management, ensuring every step is a self-validating system of safety and compliance.
Core Directive: Immediate Safety and Operational Protocol
Before delving into the procedural specifics, the foundational principle is one of caution. Due to its chemical structure as a nitrogen-containing heterocycle and based on data from closely related analogs, This compound must be managed as a hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer (drains) or in general solid waste.
Immediate Operational Plan:
-
Segregate: All waste streams containing this compound (pure compound, solutions, contaminated labware) must be segregated from non-hazardous waste at the point of generation.
-
Contain: Use designated, sealed, and properly labeled hazardous waste containers.
-
Consult: Always adhere to your institution's Environmental Health and Safety (EHS) department guidelines and schedule a pickup through the appropriate channels.
Scientific Integrity: Hazard Assessment and Regulatory Compliance
The bedrock of proper chemical disposal is a thorough understanding of the compound's hazards and the regulations that govern its waste classification. This is not merely a bureaucratic step; it is a scientific imperative that ensures the chosen disposal method is effective and safe.
The Principle of Waste Determination
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the generator of a chemical waste is responsible for determining if that waste is hazardous.[1] This "cradle-to-grave" responsibility requires a systematic evaluation.[2]
The SDS for 6-methoxyquinoline classifies it as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[3] This classification is our primary justification for managing this compound as hazardous waste.
Hazard Profile Summary (Based on 6-Methoxyquinoline Analog)
| Hazard Classification | Category | GHS Pictogram | Description | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [3][4] | |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. | [3][4] | |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. | [3][4] | |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4] | |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [3][4] | |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [3] |
This table summarizes the hazards of 6-methoxyquinoline, a close structural analog, which informs the conservative handling and disposal procedures for this compound.
RCRA Waste Classification
Hazardous wastes under RCRA fall into two main categories: listed wastes and characteristic wastes.[5]
-
Listed Wastes (F, K, P, and U lists): These are wastes from specific industrial processes or are discarded commercial chemical products. This compound is not explicitly found on the P or U lists of discarded commercial chemical products.[6][7]
-
Characteristic Wastes (D-codes): These wastes exhibit at least one of four characteristics: ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043).[5] Based on available data for analogs, this compound in its pure form is a solid that is not expected to be ignitable, corrosive, or reactive. A Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it meets the toxicity characteristic, which is unlikely for a research-scale quantity.
Therefore, while not a specifically listed waste, its inherent hazards identified through analog data compel its management as hazardous. Your EHS office will assign the appropriate facility-specific waste codes upon collection.
Experimental Protocol: Waste Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for ensuring safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Based on the hazard assessment, the minimum required PPE when handling this compound waste is:
-
Hand Protection: Wear nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
Step 2: Waste Segregation and Container Management
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated. This must be under the control of the laboratory personnel.
-
Select Appropriate Containers:
-
Solid Waste: For pure this compound powder, contaminated gloves, weigh boats, and paper towels, use a sealable, rigid plastic container with a wide mouth.
-
Liquid Waste: For solutions containing this compound, use a sealable, chemically compatible (e.g., HDPE) container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Label Containers Immediately: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid waste with this compound" or "Methanol solution containing this compound").
-
Keep Containers Closed: Waste containers must be securely closed at all times except when actively adding waste.
Step 3: Final Disposal Pathway
-
Request Pickup: Once the container is full or the project is complete, contact your institution's EHS department to schedule a hazardous waste pickup.
-
High-Temperature Incineration: The most appropriate and common disposal method for this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process is designed to destroy the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides.
-
Landfill Prohibition: Untreated hazardous chemical waste such as this compound is prohibited from land disposal.[2] Incineration at a TSDF ensures compliance with these land disposal restrictions.
Logical Framework for Disposal Decisions
The following diagram outlines the critical decision-making process for the safe and compliant disposal of this compound.
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Mastering the Safe Handling of 6-Methoxyquinazoline: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, 6-Methoxyquinazoline is a valuable heterocyclic compound, serving as a key building block in the synthesis of a variety of biologically active molecules.[1] However, its utility in the laboratory is matched by a critical need for rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding rooted in the chemical's specific hazard profile. Here, we will detail the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures, ensuring both personal safety and the integrity of your research.
Understanding the Risks: The Hazard Profile of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its potential dangers is the bedrock of safe handling. The primary risks are associated with direct contact and inhalation.
According to safety data sheets, this compound is:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]
-
A potential cause of respiratory irritation. [2]
These hazards are typical for many substituted quinazolines and related nitrogen-containing heterocyclic compounds, which can be biologically active and reactive.[4][5] The methoxy group and the quinazoline core can interact with biological systems, necessitating a cautious approach to prevent unintended exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following is a comprehensive guide to the necessary protective gear, with an explanation of the causality behind each choice.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is essential to utilize engineering controls to minimize exposure. Whenever possible, handle this compound in a certified chemical fume hood to control airborne powders or vapors.[6] Facilities should also be equipped with an eyewash station and a safety shower.[6]
A Multi-layered Approach to Personal Protection
A comprehensive PPE strategy involves protection for the eyes, face, hands, and body. The following table summarizes the recommended PPE for handling this compound.
| Level of Exposure | Task Example | Eyes/Face | Gloves | Body Protection | Respiratory Protection |
| Low | Weighing small quantities in a fume hood | Safety glasses with side shields | Nitrile gloves (double-gloved) | Laboratory coat | Not required if in a certified fume hood |
| Medium | Syntheses, extractions, purifications | Chemical safety goggles | Nitrile gloves (double-gloved) | Chemical-resistant apron over a laboratory coat | Recommended if there is a potential for aerosolization outside of a fume hood |
| High | Large-scale operations, spill cleanup | Face shield and chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with appropriate cartridges |
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[2][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for low-risk activities within a fume hood.
-
Best Practice: Chemical safety goggles that form a seal around the eyes should be worn for all other operations to protect against splashes and fine powders.[6]
-
Enhanced Protection: A face shield worn over chemical safety goggles is required during activities with a high risk of splashing, such as when handling larger quantities or during spill cleanup.[7]
Direct skin contact is a primary route of exposure, making glove selection a critical decision.[2] Nitrile gloves are a common and generally effective choice for handling many laboratory chemicals.[3]
-
Glove Type: Powder-free nitrile gloves are recommended to prevent the powder from aerosolizing and carrying the chemical.[8]
-
Double Gloving: For all handling procedures, it is best practice to wear two pairs of nitrile gloves. This provides a significant increase in protection should the outer glove be compromised. The outer glove should be removed and replaced immediately if contamination is suspected.
-
For Prolonged Contact or Spills: For situations involving extended handling or spill cleanup, heavier-duty gloves such as butyl rubber or Viton™ may be necessary due to their higher chemical resistance.[3] Always consult a glove compatibility chart for specific breakthrough times if available.
The following diagram illustrates the decision-making process for selecting appropriate hand protection.
A standard laboratory coat is the minimum requirement for body protection. However, for procedures with a higher risk of splashes or contamination, additional protection is necessary.
-
Laboratory Coat: A clean, buttoned lab coat should always be worn.
-
Chemical-Resistant Apron: For medium-risk procedures, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Coveralls: For high-risk activities like cleaning a large spill, disposable chemical-resistant coveralls (e.g., Tyvek®) are recommended.[2]
Since this compound can cause respiratory irritation and is harmful if inhaled, preventing the inhalation of its dust or aerosols is crucial.[2]
-
Primary Control: A certified chemical fume hood is the primary means of respiratory protection.
-
When a Fume Hood is Not Feasible: If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter should be used.[9] A proper fit test and training are required before using a respirator.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will further minimize the risk of exposure.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure the fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the previous section.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a fume hood or a powder containment hood to prevent the generation of dust in the open lab.
-
Use a spatula or other appropriate tool for transfers. Avoid pouring the powder directly from the bottle.
-
Close the container immediately after use.
-
-
In Solution:
-
When working with this compound in solution, handle it within a fume hood.
-
Be mindful of the potential for splashes.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures: Spill and Exposure Response
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Spill Response
The immediate actions taken after a spill are critical to preventing a wider contamination event.
For a small spill (less than 5 grams) inside a fume hood:
-
Alert and Isolate: Alert others in the immediate area.
-
PPE: Don appropriate PPE, including double nitrile gloves, a lab coat, and chemical safety goggles.
-
Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent further spread.[10]
-
Decontamination: Carefully scoop the absorbed material into a designated hazardous waste container.[10] Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[10]
For a large spill (more than 5 grams) or any spill outside of a fume hood:
-
Evacuate: Immediately alert others and evacuate the area.[2]
-
Isolate: Close the doors to the affected area and post a warning sign.
-
Contact: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2] Do not attempt to clean up a large spill on your own.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect the environment and public health.
-
Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated PPE, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][11]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2] Do not dispose of this compound down the drain or in the regular trash.[12]
By adhering to these detailed safety protocols, researchers can confidently and safely handle this compound, ensuring that its potential for scientific advancement is not overshadowed by unnecessary risks. A culture of safety, built on a foundation of understanding the "why" behind each precaution, is the ultimate safeguard in any laboratory setting.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. [Link]
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NIOSH. (2016). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
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Dalton Maag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]
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PubMed. (n.d.). Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial. [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards – Downloadable Versions. Centers for Disease Control and Prevention. [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]
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Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. [Link]
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University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Szabo-Scandic. (n.d.). Quinazoline. [Link]
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Old Dominion University. (2020). Laboratory Waste Management Guidelines. [Link]
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MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
